TED-347
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVDFGYNLUBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Covalent Inhibition of YAP-TEAD Protein-Protein Interaction by TED-347: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway effector, Yes-associated protein (YAP), and its transcriptional partners, the TEA domain (TEAD) transcription factors, represent a critical nexus in the regulation of cell proliferation, apoptosis, and organ size. Dysregulation of the YAP-TEAD interaction is a key driver in the initiation and progression of various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of the Hippo pathway and the development of novel anticancer therapeutics.
Introduction: The YAP-TEAD Axis as a Therapeutic Target
The Hippo signaling pathway is a crucial regulator of tissue homeostasis.[1] When the pathway is active, YAP is phosphorylated and sequestered in the cytoplasm, preventing it from acting as a transcriptional co-activator.[1] However, in many cancer types, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP.[2] In the nucleus, YAP binds to TEAD transcription factors, driving the expression of a suite of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][4]
The interaction between YAP and TEAD is a large, flat protein-protein interface, which has traditionally been challenging to target with small molecules.[5] this compound represents a significant advancement in this field, employing a covalent mechanism to achieve potent and sustained inhibition of this critical oncogenic interaction.[3]
This compound: Mechanism of Covalent Inhibition
This compound is an allosteric inhibitor that functions by covalently modifying a conserved cysteine residue (Cys-367 in TEAD4) located within a central lipid-binding pocket of the TEAD protein.[3][6] This covalent modification induces a conformational change in TEAD that disrupts its interaction with YAP, thereby abrogating downstream transcriptional activity.[3] The irreversible nature of this covalent bond leads to a prolonged duration of action, a desirable characteristic for a therapeutic agent.[3]
Signaling Pathway Diagram
Quantitative Data for this compound
The efficacy and potency of this compound have been characterized through various biochemical and cellular assays. A summary of the key quantitative data is presented below for easy comparison.
| Parameter | Value | Assay | Target | Reference |
| EC50 | 5.9 µM | Cell-free Protein-Protein Interaction | TEAD4-Yap1 | [3][6] |
| Ki | 10.3 µM | Covalent Bonding Kinetics | TEAD4 (Cys-367) | [3][6] |
| Maximum Rate of Inactivation (kinact) | 0.038 h-1 | Time-Dependent Inhibition | TEAD4 | [3][6] |
| t1/2∞ | 18.2 hours | Time-Dependent Inhibition | TEAD4 | [3] |
| Cell Viability Inhibition (GBM43) | Concentration-dependent | Cell-based Assay | Glioblastoma cells | [3][6] |
| CTGF Transcript Reduction | Significant at 10 µM (48h) | qRT-PCR | GBM43 cells | [6] |
| TEAD Reporter Activity Reduction | 0.5-100 µM (24h) | Luciferase Reporter Assay | Transfected cells | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a cell-free system.
Materials:
-
Purified, tagged TEAD protein (e.g., GST-TEAD)
-
Purified, tagged YAP protein fragment (e.g., His-YAP)
-
TR-FRET Donor Fluorophore-conjugated antibody (e.g., Anti-GST-Terbium)
-
TR-FRET Acceptor Fluorophore-conjugated antibody (e.g., Anti-His-d2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well low-volume microplates
Protocol:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 384-well plate, add TEAD protein to a final concentration of 10 nM.
-
Add the this compound dilutions to the wells. Include a DMSO-only control.
-
Incubate for 30 minutes at room temperature.
-
Add YAP protein fragment to a final concentration of 20 nM.
-
Add the donor and acceptor antibodies according to the manufacturer's recommendations.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the concentration of this compound to determine the EC50.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate the disruption of the YAP-TEAD interaction within a cellular context.
Materials:
-
GBM43 or HEK-293T cells
-
Plasmids encoding tagged YAP (e.g., FLAG-YAP) and tagged TEAD (e.g., Myc-TEAD)
-
Transfection reagent
-
Cell lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors
-
Wash buffer: Cell lysis buffer with 500 mM NaCl
-
Antibody against one of the tags (e.g., anti-FLAG M2 affinity gel)
-
Elution buffer: SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-Myc and anti-FLAG)
Protocol:
-
Co-transfect cells with FLAG-YAP and Myc-TEAD plasmids.
-
24 hours post-transfection, treat the cells with this compound (e.g., 5 µM) or DMSO for 48 hours.[6]
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with anti-FLAG affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-Myc and anti-FLAG antibodies to detect co-precipitated Myc-TEAD and immunoprecipitated FLAG-YAP, respectively.
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP-TEAD complex.
Materials:
-
HEK-293 or GBM43 cells
-
A luciferase reporter plasmid containing TEAD-responsive elements (e.g., pGL3.1 with the CTGF promoter).[7]
-
A control plasmid for normalization (e.g., a plasmid encoding Renilla luciferase).[7]
-
Plasmids expressing Yap1 and TEAD4.[7]
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Plate cells in a 96-well plate.[7]
-
After 24 hours, co-transfect the cells with the TEAD-responsive luciferase reporter, the Renilla control plasmid, and the Yap1 and TEAD4 expression plasmids.[7]
-
48 hours post-transfection, treat the cells with a dilution series of this compound for another 48 hours.[7]
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of TEAD transcriptional activity.
Experimental and Logical Workflows
The characterization of a covalent inhibitor like this compound follows a logical progression from biochemical validation to cellular and in vivo efficacy studies.
Experimental Workflow for Covalent Inhibitor Characterization
Conclusion
This compound is a valuable tool for dissecting the biological roles of the YAP-TEAD signaling axis and serves as a promising lead compound for the development of novel cancer therapeutics. Its covalent mechanism of action provides a robust and sustained inhibition of this critical oncogenic pathway. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the YAP-TEAD interaction and to aid in the discovery and characterization of the next generation of covalent inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pnas.org [pnas.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to the Allosteric Inhibition of TEAD by TED-347
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical, evolutionarily conserved network that governs organ size, tissue homeostasis, and cell fate by regulating cell proliferation and apoptosis.[1][2][3] Dysregulation of this pathway is a key driver in the development and progression of various cancers.[4][5] The terminal effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. When the Hippo kinase cascade is inactive ("Hippo-off" state), unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[2][5] This interaction is the final and essential step for activating a potent oncogenic transcriptional program.
The YAP-TEAD protein-protein interaction (PPI) represents a compelling therapeutic target. Disrupting this complex can neutralize the oncogenic output of a hyperactive Hippo pathway. TED-347 has emerged as a key chemical probe for studying this interaction. It is a potent, irreversible, and covalent allosteric inhibitor that prevents the formation of the functional YAP-TEAD complex.[6][7][8] This guide provides a comprehensive technical overview of the mechanism of this compound, its quantitative characteristics, and the detailed experimental protocols used for its validation.
The Hippo-YAP-TEAD Signaling Pathway
The activity of the Hippo pathway is fundamentally a molecular switch.
-
Hippo "On" State (Tumor Suppressive): In response to signals like high cell density, the core kinase cascade (MST1/2 and LATS1/2) becomes active. LATS1/2 phosphorylates YAP, creating a binding site for 14-3-3 proteins, which sequester YAP in the cytoplasm for degradation.[2][4] This prevents YAP from entering the nucleus, and TEAD-dependent gene transcription is suppressed.
-
Hippo "Off" State (Oncogenic): When upstream signals are absent, the kinase cascade is inactive. YAP remains unphosphorylated, translocates into the nucleus, and binds to TEAD transcription factors.[2][5] The resulting YAP-TEAD complex recruits other co-activators to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
The Disruption of TEAD Transcriptional Activity by TED-347: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of TED-347, a potent and irreversible covalent inhibitor of the TEAD family of transcription factors. The information presented herein is intended to support research and development efforts targeting the Hippo signaling pathway, a critical regulator of tissue growth and tumorigenesis.
Introduction to the Hippo Pathway and TEAD Transcription Factors
The Hippo signaling pathway is a conserved signaling cascade that plays a crucial role in the regulation of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.[2][3] The interaction between YAP/TAZ and TEAD is therefore a critical node for therapeutic intervention in cancers characterized by Hippo pathway dysregulation.
This compound: A Covalent Inhibitor of the YAP-TEAD Interaction
This compound is a small molecule that acts as a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[4][5] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue (Cys-367 in TEAD4) located within the central lipid-binding pocket of TEAD proteins.[4][5] This covalent modification allosterically disrupts the binding of YAP, thereby inhibiting TEAD-dependent transcriptional activity.[4]
Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for this compound.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters defining the activity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target | Assay |
| EC50 | 5.9 µM | TEAD4-Yap1 Interaction | Cell-free protein-protein interaction assay |
| Ki | 10.3 µM | TEAD4 (Cys-367) | Covalent binding kinetics |
| kinact | 0.038 h-1 | TEAD4 | Inactivation rate |
| t1/2∞ | 18.2 h | TEAD4 | Half-life of inactivation |
Table 2: Cellular Activity of this compound
| Activity | Cell Line | Effect |
| Inhibition of Cell Viability | GBM43 (Glioblastoma) | Inhibition of viability by 30% at 10 µM |
| Disruption of YAP-TEAD Interaction | HEK293T | Significant loss of co-immunoprecipitation of Myc-TEAD4 and FLAG-Yap1 at 5 µM |
| Inhibition of TEAD Reporter Activity | HEK293 or GBM43 | Dose-dependent reduction in reporter activity (0.5-100 µM) |
| Downregulation of Target Gene Expression | GBM43 | Significant reduction in CTGF transcript levels at 10 µM |
Comparison with Other Covalent TEAD Inhibitors
This compound is one of several covalent inhibitors that target the TEAD palmitate-binding pocket. A comparison with other notable covalent inhibitors provides context for its potency and mechanism.
Table 3: Comparative Potency of Covalent TEAD Inhibitors
| Inhibitor | Target | IC50 (TEAD Transcriptional Activity) | Mechanism of Covalent Modification |
| This compound | Pan-TEAD | Not explicitly reported in a comparative assay | Chloromethyl ketone warhead |
| K-975 | Pan-TEAD | ~70% inhibition at 10 µM in a reporter assay[7] | Acrylamide warhead |
| DC-TEADin02 | Pan-TEAD | 197 nM (TEAD autopalmitoylation)[8] | Vinyl sulfonamide warhead |
| MYF-03-69 | Pan-TEAD | 56 nM[9][10] | Acrylamide warhead |
Data sourced from[7][8][9][10][11]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TEAD transcriptional activity.
TEAD Luciferase Reporter Assay
This assay quantifies the transcriptional activity of TEAD in response to inhibitors.
Protocol:
-
Cell Seeding: Seed HEK293T or other suitable cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., containing tandem GTIIC TEAD-binding sites) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of TEAD activity relative to the vehicle-treated control.
TEAD-YAP Co-Immunoprecipitation
This technique is used to assess the effect of this compound on the interaction between TEAD and YAP in a cellular context.
Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells and co-transfect with expression plasmids for epitope-tagged TEAD (e.g., Myc-TEAD4) and YAP (e.g., FLAG-YAP1).
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 5 µM) or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable immunoprecipitation buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody (or anti-Myc, depending on the desired pulldown) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-Myc and anti-FLAG antibodies to detect the co-immunoprecipitated proteins.
Cell Viability Assay (MTT/MTS)
This assay measures the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed glioblastoma cells (e.g., GBM43) in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for CTGF Expression
This method is used to quantify the change in the mRNA levels of the TEAD target gene, CTGF.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., GBM43) with this compound (e.g., 10 µM) or vehicle for 24-48 hours. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes specific for CTGF and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CTGF mRNA using the ΔΔCt method.[12]
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for characterizing this compound and the logical flow of its mechanism of action.
Conclusion
This compound represents a valuable chemical probe for studying the Hippo pathway and a promising starting point for the development of novel anticancer therapeutics. Its covalent mechanism of action provides durable inhibition of the YAP-TEAD interaction, leading to the suppression of TEAD transcriptional activity and a reduction in cancer cell viability. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to target this critical oncogenic pathway.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Specificity of TED-347 for TEAD Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between the transcriptional co-activator YAP and the TEA domain (TEAD) family of transcription factors.[1][2] As key downstream effectors of the Hippo signaling pathway, the four TEAD isoforms (TEAD1-4) are critical regulators of cell proliferation and organ size and are implicated in the development of various cancers.[3][4] this compound exerts its function by covalently binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins, which allosterically inhibits the YAP-TEAD interaction.[2][5] This technical guide provides a detailed overview of the specificity of this compound for the different TEAD isoforms, presenting the available quantitative data, outlining the experimental protocols for assessing isoform specificity, and illustrating the relevant biological pathways and experimental workflows.
Quantitative Data on this compound Specificity for TEAD Isoforms
The following table summarizes the key quantitative parameters defining the interaction of this compound with TEAD isoforms based on currently available literature.
| Isoform | Parameter | Value | Assay Type | Reference |
| TEAD4 | EC50 | 5.9 µM | Cell-free YAP1-TEAD4 Interaction Assay | [1][2][5][6] |
| Ki | 10.3 µM | Covalent Bonding Kinetics | [1][2][5] | |
| TEAD2 | Efficacy | Same as TEAD4 | Not Specified | [6] |
| TEAD1 | IC50/Kd/Ki | Data not publicly available | - | - |
| TEAD3 | IC50/Kd/Ki | Data not publicly available | - | - |
Note: While some sources describe this compound as a pan-TEAD inhibitor due to the high conservation of the binding pocket, specific quantitative data for TEAD1 and TEAD3 are not available in the primary literature.
Signaling Pathway and Mechanism of Action
The Hippo signaling pathway is a critical regulator of tissue growth and organ size. When the pathway is active, YAP is phosphorylated and retained in the cytoplasm. When the pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies are crucial for assessing the isoform specificity of TEAD inhibitors like this compound. Below are representative protocols for key assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantitatively measure the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.
Materials:
-
Purified, His-tagged TEAD isoform (YAP-binding domain)
-
Biotinylated YAP peptide (e.g., amino acids 50-100)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., XL665 or d2) (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor or excess unlabeled YAP peptide as a positive control (0% activity).
-
TEAD-Antibody Incubation: Prepare a solution of the desired TEAD isoform and the Europium-labeled anti-His antibody in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range. Incubate this mixture at room temperature for 30-60 minutes.
-
Dispense TEAD Complex: Add the TEAD-antibody complex to the wells containing the plated compounds.
-
YAP-Streptavidin Incubation: In a separate tube, prepare a solution of the biotinylated YAP peptide and the streptavidin-conjugated acceptor fluorophore in assay buffer. Incubate at room temperature for 30-60 minutes.
-
Initiate Reaction: Add the YAP-streptavidin complex to the wells. The final volume should be around 20 µL.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. For covalent inhibitors like this compound, a pre-incubation step of the compound with the TEAD protein before adding the YAP peptide may be necessary to observe time-dependent inhibition.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) Assay
This cell-based assay is used to validate the disruption of the endogenous YAP-TEAD interaction by an inhibitor.
Materials:
-
Cell line with high endogenous YAP/TEAD activity (e.g., GBM43, NCI-H226)
-
This compound
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Antibodies: Anti-TEAD (for immunoprecipitation), Anti-YAP (for detection), and appropriate isotype control IgG.
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: Cell Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in ice-cold Co-IP Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-TEAD antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-YAP antibody to detect the co-immunoprecipitated YAP. An input control (a small fraction of the lysate before immunoprecipitation) should be run to confirm equal protein loading. A significant reduction in the amount of co-precipitated YAP in this compound-treated samples indicates disruption of the YAP-TEAD interaction.[1][6]
Experimental and Logical Workflows
Visualizing the workflow for determining inhibitor specificity can clarify the experimental strategy.
References
- 1. Novel Allosteric Effectors Targeting Human Transcription Factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Vera Bradley Foundation Scholars Program: Vera Bradley Foundation Center for Breast Cancer Research: Research Centers & Initiatives: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Structural Basis of TED-347 Interaction with TEAD4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are central to the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. The TEAD-YAP interface presents a compelling target for anti-cancer therapeutics. This technical guide delves into the structural and mechanistic basis of the interaction between the potent, irreversible, and allosteric inhibitor, TED-347, and TEAD4. We provide a comprehensive overview of the binding kinetics, cellular activity, and the key structural features governing this interaction. This document consolidates quantitative data into accessible tables, outlines detailed experimental methodologies for key assays, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
The Hippo signaling pathway is a key regulator of tissue growth and its dysregulation is implicated in the development of various cancers. The interaction between the transcriptional coactivator YAP and the TEAD family of transcription factors is a critical downstream event in this pathway. This protein-protein interaction (PPI) is essential for the nuclear translocation of YAP and the subsequent activation of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the TEAD-YAP interaction has emerged as a promising strategy for cancer therapy.
This compound is a small molecule inhibitor that has been identified as a potent and specific disruptor of the TEAD-YAP interaction.[1][2][3] It acts as an irreversible, covalent, and allosteric inhibitor of TEAD4.[1][2][3] This guide provides an in-depth analysis of the structural basis of the this compound and TEAD4 interaction, compiling available data to serve as a valuable resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the interaction of this compound with TEAD4.
| Parameter | Value | Assay Type | Reference |
| EC50 | 5.9 µM | TEAD4-Yap1 protein-protein interaction (cell-free) | [1][2][3] |
| Ki | 10.3 µM | Covalent binding to Cys-367 of TEAD4 | [1][2] |
| Maximum Rate of Inactivation (k_inact_) | 0.038 h⁻¹ | Time-dependent inhibition | [4] |
| Half-life at infinite concentration (t_1/2_∞) | 18.2 h | Time-dependent inhibition | [4] |
Table 1: Biochemical and Kinetic Parameters of this compound.
| Cell Line | Assay | Endpoint | This compound Concentration(s) | Incubation Time | Outcome | Reference |
| GBM43 | Cell Viability | Reduction in viability | 0.5 - 100 µM | 48 h | 30% inhibition at 10 µM | [1] |
| HEK-293 | Co-immunoprecipitation | Disruption of Myc-TEAD4 and FLAG-Yap1 interaction | 5 µM | 48 h | Significant loss of co-immunoprecipitation | [1] |
| HEK-293 | Luciferase Reporter Assay | Inhibition of TEAD transcriptional activity | 0.5 - 100 µM | 24 h | Dose-dependent reduction in reporter activity | [1] |
| GBM43 | Luciferase Reporter Assay | Inhibition of TEAD4 transcriptional activity | 0.5 - 100 µM | - | Inhibition of transcriptional activity | [1] |
| HEK-293 | Gene Expression (qRT-PCR) | Reduction in CTGF transcript levels | 10 µM | 48 h | Significant reduction in CTGF mRNA | [1] |
Table 2: Cellular Activity of this compound.
Structural Basis of Interaction
This compound functions as a covalent and allosteric inhibitor of the TEAD4-YAP interaction.[1][2][3] The primary mechanism involves the specific and irreversible binding of this compound to a conserved cysteine residue, Cys-367, located within a central hydrophobic pocket of the TEAD4 protein.[1][2] This pocket is distinct from the primary YAP binding interface.
While a co-crystal structure of this compound with TEAD4 has been reported, the electron density for the inhibitor was not well-resolved, suggesting some degree of conformational flexibility or partial occupancy.[5][6] However, molecular modeling and biochemical data strongly support the covalent modification of Cys-367 as the key determinant for its inhibitory activity.[5] The covalent attachment of this compound to this allosteric site is believed to induce a conformational change in TEAD4 that, while not dramatically altering the overall fold, is sufficient to disrupt the binding of YAP.
The chloromethyl ketone "warhead" of this compound is the reactive group that forms the covalent bond with the thiol group of Cys-367. This covalent and irreversible binding explains the time-dependent nature of the inhibition observed for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and TEAD4.
Protein Expression and Purification of TEAD4 (for structural and biochemical studies)
A detailed protocol for the expression and purification of the TEAD4 YAP-binding domain (YBD) is crucial for in vitro studies. While the specific protocol for the TEAD4 used in the initial this compound studies is not fully detailed in the available literature, a general approach based on similar studies is outlined below.
Workflow for TEAD4 YBD Expression and Purification
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. doaj.org [doaj.org]
- 6. Small-Molecule Covalent Modification of Conserved Cysteine Leads to Allosteric Inhibition of the TEAD⋅Yap Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of TED-347 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TED-347 is a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway that is frequently dysregulated in various cancers. By covalently binding to a conserved cysteine residue in the palmitate-binding pocket of TEAD transcription factors, this compound effectively disrupts the formation of the YAP-TEAD transcriptional complex. This inhibition leads to the downregulation of pro-proliferative and anti-apoptotic target genes, resulting in a significant impact on cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data on its anti-proliferative effects, and offers detailed protocols for key experimental procedures to facilitate further research and development.
Introduction
The Hippo signaling pathway plays a crucial role in regulating organ size, tissue homeostasis, and cell proliferation. Its dysregulation is a key driver in the development and progression of numerous cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the major downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.
This compound has emerged as a promising small molecule inhibitor that directly targets the YAP-TEAD interaction. Its unique mechanism of irreversible and allosteric inhibition offers a potential therapeutic strategy for cancers dependent on YAP-TEAD signaling. This document details the current understanding of this compound's impact on cancer cell proliferation.
Mechanism of Action
This compound functions as a covalent inhibitor of the YAP-TEAD protein-protein interaction. It specifically and irreversibly binds to Cysteine 367 (Cys367) within the central pocket of TEAD4.[1][2] This covalent modification allosterically disrupts the binding of YAP to TEAD, thereby preventing the formation of the active transcriptional complex. The inhibition of the YAP-TEAD interaction has been shown to downregulate the expression of downstream target genes, such as Connective Tissue Growth Factor (CTGF), which is involved in cell proliferation and fibrosis.[1][2]
Quantitative Data on Anti-Proliferative Effects
The inhibitory activity of this compound has been quantified through various in vitro assays. The available data primarily focuses on its interaction with the TEAD4-YAP1 complex and its effect on the viability of the glioblastoma cell line GBM43.
| Parameter | Value | Assay Condition | Reference |
| EC50 (TEAD4-Yap1 Interaction) | 5.9 µM | Cell-free protein-protein interaction assay | [1][2][3] |
| Ki (Covalent Binding to TEAD4) | 10.3 µM | Kinetic analysis of covalent modification | [1][2] |
| Cell Viability Inhibition (GBM43) | 30% inhibition at 10 µM | 48-hour incubation | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., GBM43)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) group.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of YAP-TEAD Complex
This protocol describes the immunoprecipitation of the YAP-TEAD complex to assess the inhibitory effect of this compound.
Materials:
-
Cells expressing tagged versions of YAP and TEAD (e.g., FLAG-YAP and Myc-TEAD)
-
This compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-FLAG M2 Magnetic Beads (or equivalent)
-
Antibodies: anti-FLAG, anti-Myc, and appropriate secondary antibodies
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down FLAG-YAP) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-FLAG and anti-Myc antibodies to detect the immunoprecipitated YAP and co-immunoprecipitated TEAD, respectively.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies against cancers driven by the Hippo-YAP pathway. Its demonstrated ability to covalently inhibit the YAP-TEAD interaction and reduce the viability of cancer cells underscores its therapeutic potential. However, further research is required to fully elucidate its anti-proliferative profile. Future studies should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive and resistant cancer types.
-
Investigating the effects of this compound on cell cycle progression and apoptosis to provide a more comprehensive understanding of its mechanism of action.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this compound and other next-generation YAP-TEAD inhibitors.
References
Methodological & Application
Application Notes and Protocols for TED-347, an Irreversible YAP-TEAD Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for TED-347, a potent, irreversible, and allosteric covalent inhibitor of the YAP-TEAD protein-protein interaction. This compound specifically targets cysteine 367 (Cys367) in the central pocket of TEAD4, disrupting its association with YAP and subsequently inhibiting TEAD transcriptional activity.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the use of this compound in a research setting.
Mechanism of Action
This compound functions by covalently binding to TEAD proteins, thereby preventing the interaction with the transcriptional co-activator YAP.[1][2] This disruption of the YAP-TEAD complex is critical as this interaction is a key downstream effector of the Hippo signaling pathway, which is often dysregulated in various cancers. The inhibition of YAP-TEAD mediated transcription leads to a reduction in the expression of pro-proliferative and anti-apoptotic genes, ultimately resulting in decreased cancer cell viability.[2][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and experimental parameters for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target | Value | Assay Type |
| EC50 | TEAD4-Yap1 Interaction | 5.9 µM | Cell-free protein-protein interaction assay |
| Ki | TEAD4 (Cys367) | 10.3 µM | Biochemical Assay |
| t1/2∞ | TEAD4 Inactivation | 18.2 hours | Biochemical Assay |
Data sourced from multiple references.[1][2][3][5][6]
Table 2: Recommended Concentrations for Cell-Based Assays
| Assay Type | Cell Lines | Concentration Range | Incubation Time |
| TEAD Reporter Assay | HEK-293, GBM43 | 0.5 - 100 µM | 24 - 48 hours |
| Cell Viability Assay | GBM43 | 0.5 - 100 µM | 48 hours |
| Co-Immunoprecipitation | HEK-293T | 5 µM | 48 hours |
| CTGF Transcript Level Analysis | Not Specified | 10 µM | 48 hours |
Data compiled from various sources.[1][3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro evaluation.
References
Application Notes and Protocols for TED-347 in Glioblastoma Cell Line GBM43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is an aggressive and challenging-to-treat primary brain tumor. The Hippo signaling pathway, and its downstream effectors YAP and TAZ, have emerged as critical regulators of GBM progression, making them attractive therapeutic targets. The transcriptional activity of YAP/TAZ is primarily mediated through their interaction with the TEAD family of transcription factors. TED-347 is a potent, irreversible, and covalent small molecule inhibitor that allosterically targets the YAP-TEAD protein-protein interaction. It achieves this by specifically binding to Cys-367 within the central pocket of TEAD transcription factors.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on the glioblastoma cell line GBM43.
Mechanism of Action of this compound
This compound functions by disrupting the interaction between the transcriptional co-activator YAP and the transcription factor TEAD. This disruption prevents the transcription of downstream target genes, such as Connective Tissue Growth Factor (CTGF), which are involved in cell proliferation and survival. The inhibition is covalent and irreversible, leading to a sustained blockade of the YAP-TEAD signaling axis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | YAP-TEAD Protein-Protein Interaction | [1] |
| Binding Site | Cys-367 of TEAD4 | [1] |
| EC50 (TEAD4-Yap1 Interaction) | 5.9 µM | [1] |
| Ki (TEAD4) | 10.3 µM | [1] |
Table 2: Cellular Activity of this compound in GBM43 Cells
| Assay | Concentration | Time Point | Result | Reference |
| Cell Viability | 10 µM | 48 hours | 30% inhibition | [1] |
| TEAD Transcriptional Activity | 0.5-100 µM | 24 hours | Dose-dependent reduction in reporter activity | [1] |
| CTGF Transcript Levels | 10 µM | 48 hours | Significant reduction | [1] |
Experimental Protocols
Cell Culture
Materials:
-
GBM43 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture GBM43 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency using Trypsin-EDTA for detachment.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
GBM43 cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Protocol:
-
Seed GBM43 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentrations should range from 0.5 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC Staining)
While direct evidence of this compound inducing apoptosis in GBM43 is not yet published, inhibition of the YAP-TEAD pathway is known to promote apoptosis in cancer cells. This protocol allows for the investigation of this potential effect.
Materials:
-
GBM43 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed GBM43 cells in 6-well plates and allow them to adhere.
-
Treat cells with desired concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is a general guideline and may require optimization for GBM43 cells.
Materials:
-
GBM43 cells treated with this compound (e.g., 5 µM for 48 hours) and control cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-TEAD4 antibody
-
Anti-YAP1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Lyse the treated and control GBM43 cells and quantify the protein concentration.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-TEAD4 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-YAP1 antibody to detect the co-immunoprecipitated YAP1.
Quantitative Real-Time PCR (qRT-PCR) for CTGF Expression
Materials:
-
GBM43 cells treated with this compound (e.g., 10 µM for 48 hours) and control cells.
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for CTGF and a reference gene (e.g., GAPDH)
Primer Sequences (Human):
-
CTGF Forward: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'
-
CTGF Reverse: 5'-CGGCACAGGTCTTTGATGA-3'
-
GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
Protocol:
-
Extract total RNA from treated and control GBM43 cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and the primers for CTGF and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CTGF, normalized to GAPDH expression.
Conclusion
This compound presents a valuable tool for investigating the role of the YAP-TEAD signaling axis in glioblastoma. The protocols provided herein offer a framework for characterizing the effects of this compound on the viability, apoptotic response, and target gene expression in the GBM43 cell line. Researchers are encouraged to optimize these protocols for their specific experimental conditions.
References
Application Notes and Protocols for TED-347 in Cell Culture
Determining the Optimal Concentration of the YAP-TEAD Inhibitor TED-347
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, irreversible, and covalent allosteric inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction.[1][2][3][4][5] By specifically and covalently binding to Cys-367 within the central pocket of TEAD4, this compound effectively blocks TEAD transcriptional activity, which plays a crucial role in cell proliferation and tumorigenesis.[1][4] These application notes provide detailed protocols for utilizing this compound in cell culture, with a focus on determining its optimal concentration for various experimental endpoints.
Mechanism of Action
This compound disrupts the Hippo signaling pathway, a critical regulator of organ size and tumor suppression.[4][6] The pathway normally phosphorylates and inactivates YAP, preventing its translocation to the nucleus. In many cancers, the Hippo pathway is defective, leading to the accumulation of nuclear YAP, which then binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and apoptosis inhibition.[4] this compound directly targets the YAP-TEAD interaction, thereby inhibiting the oncogenic functions of YAP.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line, assay type, and incubation time. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Assay Condition | Reference |
| EC50 | 5.9 μM | TEAD4-Yap1 Protein-Protein Interaction (Cell-free) | [1][2][3][4][5] |
| Ki | 10.3 μM | Covalent binding to TEAD4 (Cys-367) | [1][4] |
| t1/2∞ | 18.2 hours | Maximum rate of inactivation | [1][4] |
Table 1: Biochemical and Kinetic Parameters of this compound.
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| GBM43 | Cell Viability | 0.5 - 100 μM | 48 hours | Inhibition of cancer cell viability (30% inhibition at 10 μM) | [1] |
| GBM43 | TEAD Transcriptional Activity | 0.5 - 100 μM | Not Specified | Inhibition of TEAD4 transcriptional activity | [1][4] |
| HEK-293 | Co-immunoprecipitation | 5 μM | 48 hours | Significant loss of Myc-TEAD4 and FLAG-Yap1 co-immunoprecipitation | [1] |
| HEK-293 | Reporter Gene Assay | 0.5 - 100 μM | 24 hours | Reduction in TEAD reporter activity | [1] |
| HEK-293 | Gene Expression (CTGF) | 10 μM | 48 hours | Significant reduction in CTGF transcript levels | [1] |
| HEK-293, GBM43 | Reporter Gene Assay | 0.5, 1.0, 5.0, 10, 25 μM | 48 hours | Dose-dependent inhibition of CTGF promoter-driven luciferase activity | [2][3] |
Table 2: Experimentally Determined Effective Concentrations of this compound in Cell-Based Assays.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at concentrations up to 69 mg/mL (219.95 mM).[3] For a typical 10 mM stock solution, dissolve 3.137 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
General Workflow for Cell-Based Assays
Cell Viability Assay (Example using GBM43 cells)
Materials:
-
GBM43 cells
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence detection
Protocol:
-
Seed GBM43 cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is from 0.1 µM to 100 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 hours.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
TEAD Reporter Gene Assay (Example using HEK-293 cells)
Materials:
-
HEK-293 cells
-
Complete culture medium
-
96-well white plates
-
TEAD reporter plasmid (e.g., pGL3.1 with a CTGF promoter) and a control plasmid (e.g., TK-Renilla luciferase)
-
Transfection reagent
-
This compound stock solution (10 mM in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Plate HEK-293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[2][3]
-
After 24 hours, co-transfect the cells with the TEAD reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[2][3]
-
Incubate for 24-48 hours to allow for plasmid expression.
-
Treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 25 µM) for an additional 24 to 48 hours.[2][3]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TEAD reporter (firefly) luciferase activity to the control (Renilla) luciferase activity. Further normalize the results to the vehicle-treated control cells to determine the fold change in reporter activity.
Conclusion
The optimal concentration of this compound is highly dependent on the experimental context. For initial studies, a dose-response experiment is recommended, starting with concentrations ranging from 0.5 µM to 50 µM. Based on the provided data, a concentration of 5-10 µM is often effective for observing significant biological effects in cell-based assays with an incubation time of 48 hours. Researchers should carefully optimize the concentration and incubation time for their specific cell line and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | YAP | TargetMol [targetmol.com]
- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TED-347: A Covalent Inhibitor of YAP-TEAD Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of TED-347, a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction. This compound covalently binds to Cys-367 within the central pocket of TEAD, effectively blocking its transcriptional activity and demonstrating anti-tumor properties.[1][2] These guidelines are intended to ensure consistent and effective use of this compound in research settings.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClF₃NO[1][3] |
| Molecular Weight | 313.70 g/mol [1] |
| CAS Number | 2378626-29-8[1] |
| Appearance | Light yellow to green-yellow solid[1] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C[1] |
| Storage (in Solvent) | 2 years at -80°C, 1 year at -20°C[1] |
Stock Solution Preparation
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. DMSO is the recommended solvent for creating high-concentration stock solutions of this compound. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for complete dissolution)[5]
Protocol for 10 mM DMSO Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 3.137 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Stock Solution Concentration and Volume Guide:
| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 3.1878 mL | 15.9388 mL | 31.8776 mL |
| 5 mM | 0.6376 mL | 3.1878 mL | 6.3755 mL |
| 10 mM | 0.3188 mL | 1.5939 mL | 3.1878 mL |
| 50 mM | 0.0638 mL | 0.3188 mL | 0.6376 mL |
Data derived from Selleck Chemicals and MedchemExpress datasheets.[1][6]
In Vitro Experimental Protocols
This compound has been shown to functionally disrupt the TEAD-YAP interaction in cells and reduce the viability of patient-derived glioblastoma cell lines.[4][6]
Cell-Based Assay Protocol Example:
This protocol is adapted from studies using HEK-293 and GBM43 cells.[6]
Materials:
-
HEK-293 or GBM43 cells
-
Appropriate cell culture medium and supplements
-
96-well microplates
-
Reporter plasmids (e.g., pGL3.1 with CTGF promoter) and control plasmids (e.g., TK-Renilla luciferase)
-
Transfection reagent
-
This compound DMSO stock solution
-
Luciferase assay reagent
Procedure:
-
Plate cells at a density of 2.4 x 10⁴ cells/well in a 96-well plate.
-
After 24 hours, transfect the cells with the appropriate reporter and control plasmids.
-
Allow the cells to recover and express the plasmids for 48 hours.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 5.0, 10, 25 µM).
-
Treat the cells with the diluted this compound solutions and incubate for an additional 48 hours.
-
Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
Typical In Vitro Working Concentrations:
| Cell Line | Concentration Range | Incubation Time | Application |
| HEK-293 | 0.5 - 10 µM | 48 hours | Reporter Assays[6] |
| GBM43 | 0.5 - 100 µM | 48 hours | Cell Viability, Reporter Assays, Co-IP[1] |
In Vivo Formulation Protocols
For animal studies, this compound can be formulated for oral or intraperitoneal administration. The following are example formulations. Note: Suspensions should be prepared fresh before each use.
Formulation 1: PEG300, Tween-80, and Saline (Suspension for Oral/IP Injection)
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure (for 1 mL):
-
To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. This will result in a 2.5 mg/mL suspended solution.[1]
Formulation 2: Corn Oil (Clear Solution)
Materials:
-
This compound DMSO stock solution (e.g., 62.5 mg/mL)
-
Corn oil
Procedure (for 1 mL):
-
To 900 µL of corn oil, add 100 µL of a 62.5 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained. This yields a solution of ≥ 6.25 mg/mL.[1]
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of the TEAD-YAP protein-protein interaction, a key component of the Hippo signaling pathway.[4][6] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator YAP. YAP then translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. This compound covalently modifies a conserved cysteine (Cys-367) in the palmitate-binding pocket of TEAD, which allosterically disrupts the YAP-TEAD interaction and suppresses TEAD-dependent gene transcription.[1][7][8]
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. chemfarms.com [chemfarms.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | YAP | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ≥98% (HPLC), powder | 2378626-29-8 [sigmaaldrich.com]
Application Notes and Protocols for Co-Immunoprecipitation Assays with TED-347
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TED-347, a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, in co-immunoprecipitation (Co-IP) assays. The following protocols and data are intended to assist researchers in studying the disruption of the YAP-TEAD complex and exploring the downstream effects of this compound in relevant biological systems.
Introduction to this compound
This compound is an allosteric inhibitor that covalently modifies a conserved cysteine (Cys-367) within the central pocket of TEA Domain (TEAD) transcription factors.[1][2] This modification prevents the interaction between TEAD and its co-activator, Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[2] The dysregulation of the Hippo pathway and the subsequent activation of YAP/TEAD-mediated transcription are implicated in the development and progression of various cancers.[2] this compound serves as a valuable tool to investigate the therapeutic potential of inhibiting this critical protein-protein interaction.
Co-immunoprecipitation is a robust technique to study protein-protein interactions. In the context of this compound, Co-IP can be employed to demonstrate the compound's efficacy in disrupting the endogenous or overexpressed YAP-TEAD complex within a cellular context.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its activity and recommended usage in experimental setups.
| Parameter | Value | Target/System | Reference |
| EC50 | 5.9 µM | TEAD4-Yap1 protein-protein interaction (cell-free assay) | [1][2][3][4][5] |
| Ki | 10.3 µM | Covalent modification of Cys-367 in TEAD4 | [1][2] |
| Effective Co-IP Concentration | 5 µM | Inhibition of Myc-TEAD4 and FLAG-Yap1 Co-IP in GBM43 cells | [1][2] |
| Cell Viability Inhibition | ~30% at 10 µM | GBM43 cancer cells | [1] |
| Max Inactivation Rate (kinact) | 0.038 h-1 | TEAD4 | [1][2] |
| Half-life of Inactivation (t1/2) | 18.2 hours | TEAD4 | [1][2] |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in the context of the Hippo signaling pathway.
Caption: Mechanism of this compound in the Hippo signaling pathway.
Experimental Workflow for Co-Immunoprecipitation
The diagram below outlines the key steps for performing a co-immunoprecipitation experiment to assess the effect of this compound on the YAP-TEAD interaction.
Caption: Experimental workflow for a Co-IP assay with this compound.
Detailed Experimental Protocol: Co-Immunoprecipitation of YAP-TEAD
This protocol is adapted from standard Co-IP procedures and tailored for investigating the inhibitory effect of this compound on the YAP-TEAD interaction.[6][7][8]
Materials and Reagents
-
Cell Lines: Glioblastoma cell line (e.g., GBM43) or other cell lines with active Hippo signaling.
-
This compound: Prepare stock solutions in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-TEAD4).
-
Primary antibody for Western blot detection (e.g., anti-YAP, anti-TEAD4).
-
Isotype control IgG (e.g., Rabbit IgG).
-
Secondary antibodies (HRP-conjugated).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Cell Lysis Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Cell Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 1X Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS).
-
Tris-Buffered Saline with Tween-20 (TBST) for Western blotting.
-
Blocking buffer for Western blotting (e.g., 5% non-fat milk or BSA in TBST).
-
Procedure
1. Cell Culture and Treatment: a. Culture GBM43 cells to 70-80% confluency. b. Treat cells with 5 µM this compound or vehicle control (DMSO) for 48 hours.[1]
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold cell lysis buffer to the plate and incubate on ice for 15-20 minutes with occasional scraping. c. Transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient volume of lysate (e.g., 500 µg - 1 mg of total protein), add isotype control IgG and 20-30 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads. d. Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
4. Immunoprecipitation: a. Add the primary antibody for immunoprecipitation (e.g., anti-TEAD4) to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.
5. Capture of Immune Complexes: a. Add 30-40 µL of Protein A/G bead slurry to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.
6. Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash steps 3-4 times to remove non-specifically bound proteins.
7. Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
8. Western Blot Analysis: a. Resolve the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against YAP and TEAD4 overnight at 4°C. e. Wash the membrane with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results
In the vehicle-treated samples, the immunoprecipitation of TEAD4 should result in the co-immunoprecipitation of YAP, which will be detectable as a band in the Western blot analysis. In the samples treated with this compound, a significant reduction or complete absence of the YAP band is expected in the TEAD4 immunoprecipitate, demonstrating the inhibitory effect of this compound on the YAP-TEAD interaction. The presence of TEAD4 should be confirmed in all immunoprecipitated samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | YAP | TargetMol [targetmol.com]
- 6. assaygenie.com [assaygenie.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Studying Gene Expression Changes with TED-347 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TED-347 is a potent, irreversible, and covalent inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction. By binding to a conserved cysteine residue (Cys-367) within the central pocket of TEAD transcription factors, this compound effectively blocks their transcriptional activity.[1][2] This inhibition leads to the downregulation of YAP/TEAD target genes, many of which are critically involved in cell proliferation, survival, and oncogenesis. Consequently, this compound has demonstrated anti-tumor activity in various cancer models, including glioblastoma.[1][3][4]
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| EC50 (YAP-TEAD4 Interaction) | 5.9 µM | Cell-free assay | [3][5] |
| Ki (TEAD4) | 10.3 µM | Cell-free assay | |
| Cell Viability Inhibition (IC50) | ~30% inhibition at 10 µM | GBM43 | |
| Reporter Assay Inhibition | Dose-dependent (0.5-100 µM) | HEK-293, GBM43 | [3] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Assays
| Assay | Cell Line | Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT) | GBM43, HEK-293 | 0.5 - 100 µM | 48 hours |
| Gene Expression (qRT-PCR, RNA-seq) | GBM43, HEK-293 | 1 - 25 µM | 24 - 48 hours |
| Western Blotting | HEK-293 | 5 - 10 µM | 24 - 48 hours |
| Luciferase Reporter Assay | HEK-293, GBM43 | 0.5 - 10 µM | 48 hours |
Table 3: Key YAP/TEAD Target Genes for Expression Analysis
| Gene Symbol | Gene Name | Function |
| CTGF | Connective Tissue Growth Factor | Cell adhesion, proliferation, angiogenesis |
| CYR61 | Cysteine-rich angiogenic inducer 61 | Angiogenesis, inflammation, cell proliferation |
| ANKRD1 | Ankyrin Repeat Domain 1 | Signal transduction, transcriptional regulation |
| AXL | AXL Receptor Tyrosine Kinase | Cell survival, proliferation, migration |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Apoptosis inhibition, cell division regulation |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the Hippo-YAP/TEAD signaling pathway.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to establish a suitable concentration range for subsequent gene expression experiments.
Materials:
-
Cancer cell lines (e.g., GBM43, HEK-293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the expression levels of specific YAP/TEAD target genes following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24-48 hours.
-
RNA Extraction: Lyse the cells directly in the wells using TRIzol reagent and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers. A typical reaction volume is 10-20 µL.
-
Thermal Cycling: Perform the qRT-PCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Table 4: Example qRT-PCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| hCTGF | AGCAGCTGGGAGAACTATGT | GTTTGGCCAAATGTGTCTTC |
| hCYR61 | AGCCTCGCATCCTATACAACC | GAGTGCCGCCTGTGCA |
| hANKRD1 | AAGTGGACGGGATGAATGAG | CTGCAGGGAGTAGGTCATCTG |
| hGAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
RNA Sequencing (RNA-seq)
For a global, unbiased analysis of gene expression changes induced by this compound.
Procedure:
-
Sample Preparation: Prepare high-quality total RNA from this compound-treated and control cells as described in the qRT-PCR protocol. It is recommended to use at least three biological replicates per condition.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR.
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene sets that are significantly enriched among the differentially expressed genes.
-
Western Blotting
To validate changes in protein expression of key components of the Hippo pathway and downstream targets.
Materials:
-
This compound treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-CTGF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated and control cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the molecular effects of this compound on gene expression. By employing these methods, researchers can elucidate the mechanism of action of this compound, identify novel downstream targets, and explore its therapeutic potential in various disease contexts. Careful experimental design, including appropriate dose-response and time-course studies, will be crucial for obtaining meaningful and reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Investigating Hippo Signaling in Cancer with TED-347
For Researchers, Scientists, and Drug Development Professionals
Introduction to TED-347 and the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP), which, upon translocation to the nucleus, interacts with the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation and survival.[4]
This compound is a potent, irreversible, and covalent allosteric inhibitor of the YAP-TEAD protein-protein interaction.[5][6] It specifically and covalently binds to Cys-367 within the central pocket of TEAD4, effectively blocking TEAD transcriptional activity and exhibiting antitumor properties.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate the Hippo signaling pathway in cancer research and drug development.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: In Vitro Efficacy and Binding of this compound
| Parameter | Value | Target | Assay Type |
| EC50 | 5.9 μM | TEAD4-YAP1 Interaction | Protein-Protein Interaction Assay |
| Ki | 10.3 μM | TEAD4 | Covalent Binding Assay |
| t1/2∞ | 18.2 hours | TEAD4 Inactivation | Biochemical Assay |
Data sourced from MedchemExpress and other publications.[4][5]
Table 2: Cellular Activity of this compound in Glioblastoma (GBM) Cells
| Assay | Cell Line | Concentration Range | Effect |
| Cell Viability | GBM43 | 0.5 - 100 μM | Inhibition of cell viability |
| Co-Immunoprecipitation | HEK293T (overexpressing) | 5 μM | Inhibition of Myc-TEAD4 and FLAG-YAP1 interaction |
| TEAD Reporter Assay | GBM43 / HEK293 | 0.5 - 100 μM | Reduction of TEAD reporter activity |
| Gene Expression (CTGF) | GBM43 | 10 μM | Significant reduction in CTGF transcript levels |
Data compiled from various sources detailing in vitro experiments.[4][5]
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the Hippo signaling pathway and the mechanism by which this compound inhibits this pathway.
Caption: The Hippo Signaling Pathway.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy cultures of glioblastoma (GBM43) and human embryonic kidney (HEK293) cells for subsequent experiments.
Materials:
-
GBM43 and HEK293 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture GBM43 and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Caption: Cell Viability Assay Workflow.
Protocol:
-
Seed GBM43 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium (e.g., 0.5, 1, 5, 10, 25, 50, 100 μM).
-
Replace the medium in the wells with the medium containing this compound or vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add a cell viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP)
Objective: To assess the inhibitory effect of this compound on the interaction between YAP and TEAD.
Caption: Co-Immunoprecipitation Workflow.
Protocol:
-
Co-transfect HEK293T cells with plasmids expressing FLAG-tagged YAP1 and Myc-tagged TEAD4.
-
After 24 hours, treat the cells with 5 μM this compound or vehicle control for an additional 24-48 hours.[5]
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C to immunoprecipitate FLAG-YAP1 and its interacting proteins.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Myc antibody to detect co-immunoprecipitated Myc-TEAD4.
Western Blotting
Objective: To detect the levels of specific proteins (e.g., YAP, p-YAP, TEAD, CTGF) in cell lysates.
Protocol:
-
Prepare protein lysates from cells treated with this compound or control.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-YAP, anti-p-YAP, anti-TEAD, anti-CTGF, and a loading control like anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TEAD-Responsive Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of TEAD in response to this compound treatment.
Protocol:
-
Co-transfect HEK293 or GBM43 cells in a 96-well plate with a TEAD-responsive firefly luciferase reporter plasmid (e.g., containing the CTGF promoter) and a Renilla luciferase control plasmid.[6]
-
After 24-48 hours, treat the cells with various concentrations of this compound (0.5 - 100 μM) for another 24-48 hours.[5]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as a percentage of the activity in vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA levels of TEAD target genes, such as CTGF, following treatment with this compound.
Protocol:
-
Treat GBM43 cells with 10 μM this compound or vehicle control for 24-48 hours.[5]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for CTGF and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
In Vivo Glioblastoma Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical mouse model of glioblastoma.
Protocol:
-
Cell Implantation: Intracranially implant GBM43 cells into the brains of immunocompromised mice.
-
Tumor Growth: Allow the tumors to establish and grow, monitoring the health and weight of the mice regularly.
-
Treatment: Once tumors are established (e.g., confirmed by bioluminescence imaging if using luciferase-expressing cells), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Formulation 1 (for oral/intraperitoneal injection): Prepare a stock solution of this compound in DMSO. For a working solution, mix the DMSO stock with PEG300, then Tween-80, and finally saline.[5]
-
Formulation 2 (for oral/intraperitoneal injection): Prepare a stock solution of this compound in DMSO and mix with corn oil for a final desired concentration.[5]
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injections).
-
-
Monitoring: Monitor tumor growth using imaging techniques and record animal survival.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and Hippo pathway activity (YAP localization).
Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
These detailed application notes and protocols provide a comprehensive framework for researchers to effectively utilize this compound as a tool to investigate the Hippo signaling pathway in cancer and to explore its potential as a therapeutic agent.
References
- 1. TEAD1 Luciferase - (LUCPorter™) Stable Reporter Cell Line (NBP2-34820): Novus Biologicals [novusbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of TED-347
Welcome to the technical support center for TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2][3] It specifically and covalently binds to a conserved cysteine residue (Cys-367 in TEAD4) located in the central pocket of TEAD proteins.[1][2] This covalent modification blocks the transcriptional activity of TEAD and has demonstrated anti-tumor activity.[1][2]
Q2: How selective is this compound for TEAD proteins?
A2: this compound has been shown to be selective for TEADs, inhibiting TEAD2 with similar efficacy to TEAD4.[1] Studies have also indicated that this compound does not inhibit the uPAR-uPA or Cav2.2 α-β protein-protein interactions, suggesting a degree of specificity.[1][2] However, like many covalent inhibitors with highly electrophilic "warheads," the potential for off-target interactions with other cysteine-containing proteins exists and should be experimentally evaluated in your system.[4][5]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target interactions of this compound have not been extensively published, potential off-target effects of covalent inhibitors are generally driven by the reactivity of the electrophilic warhead with nucleophilic residues (like cysteine) on other proteins. Unintended binding to other kinases or proteins involved in critical cellular signaling pathways could lead to unexpected phenotypic outcomes. Therefore, it is crucial to experimentally determine the off-target profile of this compound in your specific cellular context.
Q4: How can I assess the on-target engagement of this compound in my cells?
A4: Several methods can be used to confirm that this compound is engaging with TEAD proteins in your cellular model:
-
Co-Immunoprecipitation (Co-IP): A successful Co-IP experiment showing reduced interaction between YAP and TEAD in the presence of this compound is a strong indicator of on-target activity.[1][6]
-
TEAD Luciferase Reporter Assay: A decrease in the signal from a TEAD-responsive luciferase reporter construct after treatment with this compound indicates inhibition of TEAD transcriptional activity.[7]
-
Cellular Thermal Shift Assay (CETSA): Ligand binding can alter the thermal stability of a protein. CETSA can be used to demonstrate direct engagement of this compound with TEAD proteins in a cellular environment.[8][9][10]
-
Western Blot for Downstream Targets: Analyzing the protein levels of known YAP/TEAD target genes (e.g., CTGF, CYR61, ANKRD1) can confirm the functional consequence of TEAD inhibition.[1][2][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Problem: Unexpected or inconsistent experimental results after this compound treatment.
This could manifest as unexpected cell toxicity, altered signaling in pathways unrelated to Hippo, or irreproducible data.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing unexpected results with this compound.
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| EC50 | 5.9 µM | TEAD4-Yap1 protein-protein interaction | [1][3][7] |
| Ki | 10.3 µM | Covalent binding to Cys-367 of TEAD4 | [1][2] |
| Inactivation t1/2∞ | 18.2 hours | Maximum rate of TEAD4 inactivation | [1][2] |
| Effective Concentration | 0.5 - 100 µM | Inhibition of GBM43 cancer cell viability | [1] |
| Effective Concentration | 5 µM | Inhibition of Myc-TEAD4 and FLAG-Yap1 co-immunoprecipitation | [1] |
| Effective Concentration | 10 µM | Significant reduction in CTGF transcript levels | [1] |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions
Objective: To identify potential off-target kinase inhibitors of this compound. This is a common first step as many signaling pathways are regulated by kinases.
Methodology:
-
Service Provider Selection: Engage a commercial service provider that offers kinome profiling services (e.g., KINOMEscan™, Reaction Biology). These services typically screen compounds against a large panel of purified, active kinases.
-
Compound Submission: Provide a high-purity sample of this compound at the concentration specified by the provider. A common screening concentration is 10 µM.
-
Assay Principle: These assays are often competition binding assays where the ability of this compound to displace a known ligand from the kinase active site is measured.
-
Data Analysis: The service provider will return a list of kinases that show significant binding to this compound, often expressed as a percentage of inhibition or a dissociation constant (Kd).
-
Hit Validation: Potential off-target kinases identified in the primary screen should be validated using orthogonal assays, such as in vitro kinase activity assays in the presence of varying concentrations of this compound.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Proteome-Wide Off-Target Identification
Objective: To identify a broader range of potential off-targets of this compound in a cellular context by leveraging its covalent binding mechanism.
Methodology:
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of this compound. This "clickable" tag will allow for the subsequent enrichment of covalently bound proteins.
-
Cell Treatment: Treat your cell line of interest with the tagged this compound probe at a concentration determined to be effective for on-target inhibition. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve the covalent adducts.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g., trypsin).
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the this compound probe.
-
Data Analysis: Compare the identified proteins from the probe-treated sample to the vehicle control to identify specific off-targets.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
Objective: To confirm the engagement of this compound with a putative off-target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest and treat them with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Western Blot: Quantify the total protein concentration in the soluble fraction. Analyze the abundance of the putative off-target protein in the soluble fractions by Western blot using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the protein.
Signaling Pathway and Workflow Diagrams
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: An experimental workflow for identifying and mitigating off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of TEA domain transcription factor 4 (TEAD4) and Yes-associated protein 1 (YAP1) promoted the malignant process mediated by serum/glucocorticoid regulated kinase 1 (SGK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting TED-347 insolubility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with TED-347 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, irreversible, covalent, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[1][2][3][4] It functions by specifically and covalently binding to a conserved cysteine residue (Cys-367) located within the central pocket of TEAD transcription factors.[1][4] This covalent modification allosterically disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting TEAD-mediated gene transcription and blocking its oncogenic activity.[1][4][5] this compound has demonstrated antitumor activity, including the ability to reduce the viability of patient-derived glioblastoma cell lines.[2][3][6]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[3][6] For short-term storage of a few weeks, the stock solution can be kept at -20°C.[3]
Q3: What are the reported solubility limits for this compound?
The solubility of this compound can vary between suppliers and batches. It is highly soluble in DMSO and ethanol but has very low aqueous solubility.[3] It is critical to consult the Certificate of Analysis (CoA) for your specific batch; however, published solubility data is summarized below.
Data Presentation: this compound Solubility
| Solvent | MedchemExpress[1] | Selleck Chemicals[2][3] | TargetMol[6] | Sigma-Aldrich |
| DMSO | 100 mg/mL (318.78 mM) | 69 mg/mL (219.95 mM) | 64 mg/mL (204.02 mM) | 2 mg/mL |
| Ethanol | Not specified | 25 mg/mL (79.69 mM) | Not specified | Not specified |
| Water | Not specified | <1 mg/mL | Not specified | Not specified |
Note: Some suppliers recommend using ultrasonic treatment or sonication to aid dissolution in DMSO.[1][6]
Troubleshooting Guide for this compound Insolubility
Q4: My this compound powder is not dissolving completely in DMSO. What should I do?
If you are having trouble dissolving this compound powder, consider the following steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO significantly reduces the solubility of many compounds, including this compound.[1][3] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
Apply Gentle Heat and Vortexing: Gently warm the solution to 37°C and vortex intermittently. Do not overheat, as this can degrade the compound.
-
Use Sonication: As recommended by some suppliers, sonicating the solution in a water bath for short intervals can help break up compound aggregates and facilitate dissolution.[1][6]
-
Check Concentration: Re-verify that you are not attempting to prepare a stock solution that exceeds the highest reported solubility limit (see table above). Start with a lower concentration if necessary.
Q5: this compound precipitates when I dilute my DMSO stock into aqueous cell culture media or buffer. How can I prevent this?
This is a common issue known as "crashing out," where a compound soluble in an organic solvent precipitates upon addition to an aqueous solution.
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% and never exceeding 1%, to minimize solvent-induced toxicity and solubility issues.[7]
-
Increase Dilution Volume & Mix Rapidly: Add the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dilution can sometimes prevent the formation of precipitates.
-
Use a Surfactant (for in vivo/in vitro formulations): For certain applications, the use of a non-ionic surfactant like Tween-80 or a co-solvent like PEG300 can help maintain solubility in aqueous formulations.[1][2][3] Always perform vehicle controls to ensure these additives do not affect your experimental results.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer or media. This gradual reduction in solvent concentration can sometimes keep the compound in solution.
Q6: I am observing inconsistent or poor results in my cell-based assays. Could this be related to this compound solubility?
Yes, poor solubility can lead to significant variability in experimental results.[8]
-
Inconsistent Dosing: If this compound precipitates, the actual concentration of the compound available to the cells will be lower and more variable than intended.
-
Recommendation: Before treating your cells, visually inspect your final diluted solution under a microscope. If you see crystals or precipitate, the solution is not suitable for use. Prepare it fresh using the troubleshooting steps above. It is also recommended to prepare and use solutions immediately for best results.[2][6]
Experimental Protocols & Visualizations
Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing this compound stock solutions and diluting them for use in a typical cell culture experiment.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Methodology:
-
Prepare a High-Concentration Stock Solution (e.g., 20 mM):
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 20 mM concentration (Molecular Weight: 313.7 g/mol ).
-
Vortex thoroughly. If needed, sonicate for 5-10 minutes in a water bath until the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Intermediate Dilutions:
-
Thaw a single aliquot of the 20 mM stock solution.
-
Perform a serial dilution in DMSO to create a range of intermediate stocks. For example, dilute the 20 mM stock to 2 mM in DMSO.
-
-
Prepare Final Working Solution in Culture Medium:
-
To achieve a final concentration of 10 µM in the well, you will perform a final dilution (e.g., 1:1000) into the pre-warmed cell culture medium.
-
Crucial Step: Add the DMSO stock directly to the medium while vortexing to ensure rapid and even dispersion, minimizing precipitation. The final DMSO concentration should not exceed 0.5%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Hippo signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | YAP | TargetMol [targetmol.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TED-347 Incubation Time for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TED-347, a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental design and data interpretation, with a focus on maximizing the efficacy of this compound through optimized incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2][3][4] It functions by covalently binding to a specific cysteine residue (Cys-367) within the central pocket of TEAD4.[2] This irreversible binding disrupts the YAP-TEAD complex, thereby inhibiting TEAD-mediated transcription of target genes involved in cell proliferation and survival.[2][5]
Q2: Why is incubation time a critical parameter for this compound's efficacy?
A2: As a covalent inhibitor, this compound's inhibitory activity is time-dependent.[1][3] The formation of the covalent bond with its target (TEAD) is not instantaneous. Therefore, a sufficient incubation period is necessary to allow for the maximal rate of inactivation of the TEAD protein.[2] Optimizing the incubation time is crucial to observe the full therapeutic potential of the compound and to ensure reproducible results.
Q3: What is the expected biological outcome of effective this compound treatment in cancer cell lines, such as glioblastoma?
A3: Effective inhibition of the YAP-TEAD interaction by this compound in cancer cells, particularly those with a dependency on the Hippo pathway like glioblastoma, is expected to lead to several key outcomes. These include a reduction in cell viability and proliferation, inhibition of colony formation, decreased cell migration and invasion, and the induction of apoptosis.[6] Furthermore, a downregulation of YAP/TAZ target genes, such as CTGF and CYR61, should be observable at the transcriptional level.[5]
Q4: What is a typical starting point for incubation time with this compound?
A4: Based on existing literature, a common starting point for incubation with this compound is between 24 and 48 hours.[2][3] Many studies with glioblastoma and other cell lines have demonstrated significant effects within this timeframe.[1][3] However, this should be considered a starting point, and the optimal time will need to be determined empirically for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, with a focus on optimizing incubation time.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in results between replicate wells. | - Inconsistent cell seeding density.- Edge effects in the multi-well plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding. Perform a cell seeding optimization experiment (see Protocol 1).- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and practice consistent pipetting techniques. |
| No significant difference in cell viability between control and this compound treated groups. | - Incubation time is too short.- Suboptimal drug concentration.- Low expression or activity of the YAP-TEAD pathway in the chosen cell line.- Cell seeding density is too high, leading to contact inhibition which can affect the Hippo pathway. | - Perform a time-course experiment to determine the optimal incubation time (see Protocol 2).- Conduct a dose-response experiment to identify the optimal concentration of this compound.- Confirm YAP and TEAD expression in your cell line via Western blot or qPCR. Consider using a cell line known to be dependent on the Hippo pathway.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[7] |
| Inconsistent results in washout experiments designed to confirm covalent binding. | - Incomplete removal of the compound during washing steps.- Insufficient initial incubation time to allow for covalent bond formation. | - Increase the number and volume of washes. Ensure gentle washing to avoid detaching adherent cells.- Ensure the initial incubation with this compound is sufficient for covalent modification to occur before the washout. A longer initial incubation may be necessary. |
| Observed IC50 value for this compound is higher than expected. | - Incubation time is not long enough to reflect the time-dependent nature of the covalent inhibition.- Cell density is too high, leading to a higher number of target molecules that need to be inhibited. | - Perform a time-dependent IC50 experiment. As incubation time increases, the IC50 for an irreversible covalent inhibitor is expected to decrease.[4][5]- Optimize cell seeding density to a lower, but still viable, number of cells per well. |
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density
Objective: To determine the optimal number of cells to seed per well for viability assays, ensuring cells are in the logarithmic growth phase during the experiment.
Methodology:
-
Cell Preparation: Culture cells to approximately 70-80% confluency. Harvest and resuspend the cells to create a single-cell suspension.
-
Seeding: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plates for various time points that cover the intended duration of your drug treatment experiment (e.g., 24, 48, 72, and 96 hours).
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, resazurin, or ATP-based assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the viability signal (e.g., absorbance or fluorescence) against the number of cells seeded for each time point. The optimal seeding density will be the one that results in a linear increase in signal over the intended duration of your experiment and where cells do not become over-confluent.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the incubation time that results in the maximum efficacy of this compound for a given cell line and drug concentration.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from a preliminary dose-response experiment, e.g., around the expected IC50) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay.
-
Data Analysis: For each time point, normalize the viability of the this compound-treated cells to the vehicle-treated control cells. Plot the percentage of cell viability against the incubation time. The optimal incubation time is the point at which the maximum reduction in cell viability is observed and after which the effect plateaus.
Visualizations
Caption: Hippo signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for suboptimal this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. biocompare.com [biocompare.com]
- 4. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma [escholarship.org]
- 7. youtube.com [youtube.com]
challenges in working with covalent inhibitors like TED-347
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the covalent inhibitor TED-347. The information is designed to address common challenges and provide practical solutions for experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| TED347-T01 | Why am I observing high variability in my cell viability assay results? | 1. Inconsistent inhibitor concentration: Covalent inhibitors' effects are highly dependent on concentration and incubation time. 2. Cell density variation: The Hippo pathway is sensitive to cell density. 3. Incomplete dissolution of this compound: The compound may precipitate out of solution. 4. Time-dependent effects: As a covalent inhibitor, the duration of exposure is critical. | 1. Ensure accurate dilutions: Prepare fresh dilutions for each experiment from a validated stock solution. 2. Maintain consistent cell seeding: Use a precise cell counting method and ensure even cell distribution in plates. 3. Verify solubility: Prepare stock solutions in 100% DMSO and sonicate if necessary. For working solutions, ensure the final DMSO concentration is compatible with your cell line (typically <0.5%). 4. Standardize incubation times: Adhere strictly to the planned incubation times for all experimental replicates. |
| TED347-T02 | My co-immunoprecipitation (Co-IP) experiment to show disruption of the YAP-TEAD interaction is not working. | 1. Inefficient lysis: The YAP-TEAD interaction may be disrupted during cell lysis. 2. Insufficient inhibitor treatment: The concentration or incubation time of this compound may not be optimal. 3. Antibody issues: The antibody may not be suitable for IP or may be binding to the epitope involved in the protein-protein interaction. 4. High background: Non-specific binding of proteins to the beads or antibody. | 1. Use a mild lysis buffer: Employ a non-denaturing lysis buffer to preserve protein-protein interactions. 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal conditions for disrupting the YAP-TEAD interaction in your cell line. 3. Validate antibodies: Use IP-validated antibodies and consider using antibodies that target regions of the protein not involved in the interaction. 4. Pre-clear lysate and block beads: Incubate the cell lysate with beads prior to adding the antibody to reduce non-specific binding. Wash the beads extensively. |
| TED347-T03 | I am not seeing a significant decrease in my YAP/TEAD reporter assay signal. | 1. Suboptimal transfection efficiency: Low transfection efficiency of the reporter plasmid will result in a weak signal. 2. Inappropriate reporter construct: The reporter may not be sensitive enough to detect changes in TEAD activity. 3. Cell line is not responsive: The cell line may not have an active Hippo pathway or may be insensitive to YAP/TEAD inhibition. 4. Incorrect timing of treatment: The inhibitor may be added at a suboptimal time point relative to transfection and reporter expression. | 1. Optimize transfection: Use a transfection reagent and protocol optimized for your cell line. 2. Use a validated reporter: Employ a reporter construct with a well-characterized TEAD-responsive element, such as the CTGF promoter.[1] 3. Select an appropriate cell line: Use cell lines known to have active Hippo signaling, such as HEK293 or GBM43 cells.[1] 4. Optimize treatment timing: Typically, cells are treated with the inhibitor 24-48 hours after transfection.[1] |
| TED347-T04 | I am concerned about potential off-target effects of this compound. | 1. Reactive warhead: The chloromethyl ketone warhead of this compound can react with other nucleophilic residues in the proteome. 2. High inhibitor concentration: Using excessive concentrations of the inhibitor increases the likelihood of off-target binding. | 1. Include a non-covalent analog control: Synthesize or obtain a version of this compound where the reactive warhead is modified to prevent covalent bond formation. This can help distinguish between effects due to covalent binding and those from non-covalent interactions. 2. Perform dose-response experiments: Use the lowest effective concentration of this compound to minimize off-target effects. 3. Conduct proteomic profiling: Use techniques like chemical proteomics to identify other potential targets of this compound in an unbiased manner. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and use of this compound.
1. What is the mechanism of action of this compound?
This compound is a potent, irreversible, and allosteric covalent inhibitor of the YAP-TEAD protein-protein interaction.[2] It specifically and covalently binds to Cys-367 within the central pocket of TEAD4.[2] This binding event blocks TEAD transcriptional activity, leading to antitumor effects.[2]
2. What are the recommended storage and handling conditions for this compound?
-
Solid form: Store at -20°C for up to 3 years.
-
Stock solutions in DMSO: Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to 1 month.[3]
3. How should I prepare stock and working solutions of this compound?
-
Stock solutions: Prepare a high-concentration stock solution in 100% DMSO. Sonication may be used to aid dissolution.[4]
-
Working solutions (in vitro): Dilute the DMSO stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).
-
Working solutions (in vivo): For in vivo experiments, this compound can be formulated in various ways. A common formulation is a suspension in a vehicle like corn oil or a solution containing DMSO, PEG300, Tween-80, and saline.[2][3] It is recommended to prepare these solutions fresh for each use.
4. What is the difference between IC50, EC50, and Ki for this compound?
-
EC50 (Half maximal effective concentration): For this compound, the EC50 is 5.9 µM for the inhibition of the TEAD4-Yap1 protein-protein interaction in a cell-free assay.[3] This value represents the concentration of the inhibitor that gives a half-maximal response.
-
Ki (Inhibition constant): The Ki for this compound is 10.3 µM for its covalent interaction with TEAD4.[2] For a covalent inhibitor, the Ki reflects the initial non-covalent binding affinity before the irreversible covalent bond is formed.
-
IC50 (Half maximal inhibitory concentration): While often reported, a single IC50 value can be misleading for a covalent inhibitor because its potency is time-dependent. The IC50 will decrease with longer incubation times. It is more informative to determine the kinetic parameters kinact and KI to fully characterize the inhibitor's potency.
5. How can I confirm that this compound is covalently binding to TEAD in my experiment?
-
Washout experiment: Treat cells with this compound, then wash the cells to remove unbound inhibitor. If the inhibitory effect persists after washout, it suggests covalent and irreversible binding.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to detect the mass shift of the TEAD protein after incubation with this compound, confirming the formation of a covalent adduct.
-
Competition assay: Pre-incubate your protein of interest with a large excess of a non-covalent binder to the same pocket before adding a tagged version of this compound. A lack of labeling would suggest specific binding.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| EC50 | 5.9 µM | Inhibition of TEAD4-Yap1 protein-protein interaction (cell-free) | [3] |
| Ki | 10.3 µM | Covalent binding to TEAD4 | [2] |
| Maximum rate of inactivation (k_inact_) | 0.038 h-1 | [5] | |
| t1/2∞ | 18.2 hours | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| GBM43 | Cell Viability | 0.5-100 µM | 48 hours | Inhibition of cell viability | [2] |
| HEK-293 | Co-IP | 5 µM | 48 hours | Inhibition of Myc-TEAD4 and FLAG-Yap1 co-immunoprecipitation | [2] |
| GBM43 | Gene Expression (CTGF) | 10 µM | 48 hours | Significant reduction in CTGF transcript levels | [2] |
| Transfected HEK-293 | Reporter Assay | 0.5-100 µM | 24 hours | Reduction in TEAD reporter activity | [2] |
| KYSE-30 | Cell Proliferation | 10 µM | - | Blocked TEAD4-overexpression-induced proliferation | [6] |
| KYSE-30 | Cell Migration & Invasion | 10 µM | - | Reduced migration and invasion | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: TEAD Reporter Assay
This protocol is adapted from a method used to assess the effect of this compound on TEAD transcriptional activity.[1]
-
Cell Seeding: Plate HEK-293 or GBM43 cells at a density of 2.4 x 104 cells/well in a 96-well plate.
-
Transfection: After 24 hours, transfect the cells with a TEAD-responsive reporter plasmid (e.g., containing the CTGF promoter driving luciferase expression) and a control plasmid for normalization (e.g., TK-Renilla luciferase).
-
Inhibitor Treatment: 48 hours post-transfection, treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Measure the luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Data Analysis: Normalize the TEAD-reporter luciferase signal to the control Renilla luciferase signal.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol is a general guideline for assessing the disruption of the YAP-TEAD interaction by this compound.
-
Cell Culture and Treatment: Culture your chosen cell line (e.g., HEK-293T) and treat with this compound at the desired concentration and for the optimal duration, as determined by preliminary experiments. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both YAP and TEAD. A decrease in the co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: Hippo Signaling Pathway and this compound Inhibition.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-Immunoprecipitation Workflow.
Logical Flow for Troubleshooting a Failed Reporter Assay
Caption: Reporter Assay Troubleshooting Flowchart.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | YAP | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The interaction of TEA domain transcription factor 4 (TEAD4) and Yes-associated protein 1 (YAP1) promoted the malignant process mediated by serum/glucocorticoid regulated kinase 1 (SGK1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating MAPK Pathway-Mediated Resistance to TED-347
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to TED-347, a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction. Evidence suggests that hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway can be a key mechanism of acquired resistance to TEAD inhibitors. This guide offers strategies and detailed experimental protocols to investigate and potentially overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA Domain (TEAD) transcription factors.[1][2] It specifically and covalently binds to a cysteine residue within the central pocket of TEAD, thereby blocking its transcriptional activity and exerting anti-tumor effects.[1][3]
Q2: What is the proposed mechanism of MAPK pathway-mediated resistance to this compound?
A2: While this compound does not directly target the MAPK pathway, cancer cells can develop resistance by upregulating MAPK signaling. This hyperactivation of the MAPK pathway can reinstate the expression of a subset of YAP/TAZ target genes, thereby bypassing the inhibitory effect of this compound on the YAP-TEAD interaction.[4][5] This creates a dependency on the MAPK pathway for survival and proliferation in the presence of this compound.
Q3: Is there evidence for combining this compound with MAPK pathway inhibitors?
A3: While direct synergy studies with this compound and MAPK inhibitors are not widely published, there is strong preclinical evidence for combining other TEAD inhibitors with MEK inhibitors (a key component of the MAPK pathway). These combinations have been shown to synergistically block the proliferation of various cancer cell lines, including mesothelioma and lung cancer.[4][5][6] This suggests that a combination strategy of this compound and a MEK inhibitor is a rational approach to overcoming MAPK-mediated resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in your cell line.
Possible Cause:
Hyperactivation of the MAPK signaling pathway.
Suggested Solution:
-
Assess MAPK Pathway Activation: Perform a Western blot to check the phosphorylation status of key MAPK pathway proteins, particularly ERK1/2 (p-ERK). An increase in the p-ERK/total ERK ratio in this compound-resistant cells compared to parental cells would indicate MAPK pathway activation.
-
Test Combination Therapy: Treat your this compound-resistant cells with a combination of this compound and a MEK inhibitor (e.g., trametinib, selumetinib). A synergistic effect on cell viability would support the hypothesis of MAPK-mediated resistance.
Problem 2: Unsure if the MAPK pathway is the primary driver of resistance in your model.
Possible Cause:
Other resistance mechanisms may be at play.
Suggested Solution:
-
Generate a this compound Resistant Cell Line: If you haven't already, develop a resistant cell line by chronically exposing the parental cell line to increasing concentrations of this compound. This will provide a model system to investigate resistance mechanisms.
-
Perform a TEAD Reporter Assay: Use a TEAD transcriptional reporter assay to confirm that this compound is still capable of inhibiting the YAP-TEAD interaction in the resistant cells. If the reporter activity is still high in the presence of this compound, it suggests a bypass mechanism like MAPK activation is restoring the expression of downstream target genes.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC50 | 5.9 µM | TEAD4-Yap1 protein-protein interaction (cell-free) | [1][2] |
| Ki | 10.3 µM | Covalent binding to TEAD4 | [1][3] |
| Cell Viability Inhibition | ~30% at 10 µM | GBM43 glioblastoma cells (48 hours) | [1] |
Table 2: Synergy of TEAD and MEK Inhibitor Combinations (Data from other TEAD inhibitors)
| TEAD Inhibitor | MEK Inhibitor | Cell Line | Synergy Score (Bliss) | Outcome | Reference |
| SW-682 (pan-TEAD inhibitor) | Mirdametinib | SCC-25 (Head and Neck) | 10.7 | Marked Synergy | [7] |
| VT108 (TEAD inhibitor) | Trametinib | Multiple Mesothelioma and NSCLC lines | ≥10 | Synergy | [4] |
| VT108 (TEAD inhibitor) | Cobimetinib | Multiple Mesothelioma and NSCLC lines | ≥10 | Synergy | [4] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol is a general guideline and may need optimization for your specific cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks/plates
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the concentration of this compound that inhibits the growth of your parental cell line by 50%.
-
Initial Treatment: Start by treating the parental cells with a low concentration of this compound (e.g., IC10-IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is a reasonable starting point.
-
Monitor and Passage: Continuously monitor the cells for viability and proliferation. Passage the cells as they reach confluency, always maintaining the selective pressure of this compound.
-
Establish the Resistant Line: After several months of continuous culture with increasing concentrations of this compound, you should have a cell line that can proliferate in a significantly higher concentration of the drug compared to the parental line.
-
Characterize the Resistant Line: Confirm the resistance by re-evaluating the IC50 of this compound. The resistant line should have a significantly higher IC50 than the parental line.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) and Total ERK
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells with lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped and re-probed with the antibody against total ERK.
-
Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each sample.
Protocol 3: TEAD Transcriptional Reporter Assay
Materials:
-
Parental and this compound-resistant cell lines
-
TEAD-responsive luciferase reporter plasmid (e.g., containing tandem TEAD binding sites upstream of a minimal promoter driving firefly luciferase)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the dose-dependent inhibition of TEAD reporter activity by this compound in the parental versus the resistant cell lines.
Visualizations
Caption: Simplified MAPK signaling pathway.
Caption: Workflow for investigating MAPK-mediated resistance.
Caption: Mechanism of MAPK-mediated resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. embopress.org [embopress.org]
- 5. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-TEAD and MEK inhibitor combination shows strong synergy in head and neck tumors | BioWorld [bioworld.com]
Technical Support Center: Enhancing the Selectivity of TED-347 in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allosteric and covalent inhibitor of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors.[1][2][3][4] It functions by specifically and irreversibly binding to a cysteine residue (Cys-367) located within the central pocket of TEAD proteins.[1][5] This covalent modification prevents the binding of YAP to TEAD, thereby inhibiting TEAD-mediated gene transcription and suppressing downstream cellular processes like proliferation and survival, particularly in cancer cells with a dysregulated Hippo signaling pathway.[1][6][7]
Q2: How selective is this compound for TEAD proteins?
A2: Current data indicates that this compound is selective for TEAD family members, showing similar efficacy for both TEAD2 and TEAD4.[1][5] Studies have also shown that it does not inhibit other tested protein-protein interactions, such as uPAR-uPA or Cav2.2 α-β.[1][5][6] However, a comprehensive selectivity profile across the entire human kinome (kinome scan) has not been widely published. Given its covalent nature, it is crucial for researchers to empirically determine its selectivity in their specific cellular context.
Q3: What are the known binding kinetics and potency of this compound?
A3: this compound acts as a time-dependent inhibitor. The key quantitative parameters are summarized in the table below.[2][3][8][9]
| Parameter | Value | Target |
| EC50 | 5.9 µM | TEAD4-YAP1 protein-protein interaction |
| Ki | 10.3 µM | TEAD4 |
Q4: How can I assess the on-target engagement of this compound in my cellular experiments?
A4: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm the direct binding of this compound to TEAD proteins within intact cells.[10][11][12][13] This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of TEAD in the presence of this compound indicates target engagement.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cell toxicity at expected effective concentrations. | Off-target effects due to the covalent nature of this compound reacting with other cysteine-containing proteins. | 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits TEAD-YAP signaling with minimal toxicity. 2. Reduce incubation time: As this compound is an irreversible inhibitor, shorter exposure times may be sufficient for target engagement while minimizing off-target reactions. 3. Perform a proteome-wide cysteine reactivity profiling: Use techniques like activity-based protein profiling (ABPP) to identify other cellular proteins that react with this compound.[14] |
| Inconsistent or lack of inhibition of TEAD target gene expression. | 1. Insufficient target engagement. 2. Issues with compound stability or cellular uptake. 3. Redundant signaling pathways compensating for TEAD inhibition. | 1. Confirm target engagement: Use CETSA to verify that this compound is binding to TEAD in your cell line.[10][11][12][13] 2. Check compound integrity: Ensure proper storage and handling of this compound. Use freshly prepared solutions. 3. Analyze downstream pathway activation: Investigate potential feedback loops or parallel pathways that might be activated upon TEAD inhibition. For example, some TEAD inhibitors have been shown to activate AKT signaling.[15] |
| Discrepancy between biochemical and cellular assay results. | 1. Poor cell permeability of this compound. 2. High protein binding in cell culture media. 3. Intracellular compound metabolism. | 1. Optimize cell treatment conditions: Vary cell density, serum concentration, and treatment duration. 2. Use alternative delivery methods: Consider using formulation agents to improve solubility and uptake.[3][9] 3. Measure intracellular compound concentration: If possible, use analytical methods like LC-MS/MS to quantify the amount of this compound that reaches the intracellular compartment. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for TEAD Target Engagement
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental setup.[10][11][12][13][16]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Apparatus for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a cooling step to 4°C.
-
-
Lysis and Protein Separation:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble TEAD protein at each temperature using a suitable method like Western blotting or ELISA.
-
Plot the percentage of soluble TEAD as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Signaling Pathway
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP-TEAD interaction.
Experimental Workflow
Caption: Workflow for troubleshooting and improving the selectivity of this compound in cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | YAP | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TED-347 and Other YAP-TEAD Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TED-347 with other prominent YAP-TEAD inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the selection and application of these compounds in cancer research and drug discovery.
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a prime target for therapeutic intervention.
This guide focuses on this compound, a covalent inhibitor of the YAP-TEAD interaction, and compares its performance with other notable inhibitors in the field, including VT104, K-975, and IK-930.
Quantitative Performance Comparison of YAP-TEAD Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the data are compiled from various studies, and experimental conditions may differ.
| Inhibitor | Target(s) | Mechanism of Action | IC50/EC50 | Cell Line(s) | Key Findings | Reference(s) |
| This compound | TEADs | Covalent, irreversible, allosteric inhibitor of YAP-TEAD interaction. Binds to Cys367 in the central pocket of TEAD4. | EC50: 5.9 µM (TEAD4-YAP1 PPI) Ki: 10.3 µM (TEAD4) | GBM43 | Inhibits glioblastoma cell viability and reduces TEAD transcriptional activity.[1][2][3] | [1][2][3] |
| VT104 | pan-TEAD | Potent and orally active inhibitor of TEAD auto-palmitoylation. | IC50: 10.4 nM (YAP reporter assay) | NCI-H2373, NCI-H226 | Inhibits proliferation of NF2-deficient mesothelioma cells and shows in vivo antitumor efficacy.[4][5] | [4][5] |
| K-975 | pan-TEAD | Potent, selective, and orally active covalent inhibitor. Binds to Cys359 in the palmitate-binding pocket of TEAD. | IC50: < 1 µM (Cell proliferation) | MSTO-211H, NCI-H2052 | Potently inhibits the proliferation of NF2-non-expressing malignant pleural mesothelioma (MPM) cell lines and shows in vivo anti-tumor effect.[6][7][8][9] | [6][7][8][9] |
| IK-930 | Paralog-selective TEAD inhibitor | Blocks TEAD transcriptional activity by disrupting auto-palmitoylation. | Data not publicly available in peer-reviewed publications. | Advanced solid tumors | Reported to have a favorable therapeutic window with potent anti-tumor activity in preclinical models and is currently in Phase 1 clinical trials.[10][11][12] | [10][11][12] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of these inhibitors, the following diagrams illustrate the YAP-TEAD signaling pathway and a typical experimental workflow for their evaluation.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and points of intervention by inhibitors.
Caption: A general experimental workflow for the screening and validation of YAP-TEAD inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of YAP-TEAD inhibitors. These are generalized from published methodologies and may require optimization for specific cell lines and experimental conditions.
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEADs in response to inhibitor treatment.
Materials:
-
HEK293T or other suitable cells
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the YAP-TEAD inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.
Cell Proliferation Assay (IncuCyte®)
This real-time, live-cell imaging assay monitors the effect of inhibitors on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
IncuCyte® Live-Cell Analysis System
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere for several hours.[1][13][14]
-
Inhibitor Treatment: Add fresh medium containing a range of inhibitor concentrations or a vehicle control to the wells.
-
Image Acquisition: Place the plate in the IncuCyte® system and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for 3-5 days.[1][13][14]
-
Data Analysis: Use the IncuCyte® software to analyze the images and quantify cell confluence over time. Plot the confluence data against time to generate growth curves and determine the effect of the inhibitor on cell proliferation.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to determine if an inhibitor can disrupt the physical interaction between YAP and TEAD proteins.
Materials:
-
Cells expressing tagged YAP and/or TEAD (e.g., FLAG-YAP and Myc-TEAD)
-
Lysis buffer (non-denaturing)
-
Antibody against one of the tags (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Treat cells with the inhibitor or vehicle for the desired time, then lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the tagged proteins (the "bait," e.g., anti-FLAG) overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other tagged protein (the "prey," e.g., anti-Myc) to detect the co-immunoprecipitated protein. A decrease in the prey protein signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This method quantifies the mRNA levels of YAP-TEAD target genes to assess the downstream effects of the inhibitors.
Materials:
-
Cells treated with inhibitors
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for YAP-TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with various concentrations of the inhibitor or vehicle for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A dose-dependent decrease in target gene expression indicates effective inhibition of the YAP-TEAD pathway.[15]
This guide provides a foundational comparison of this compound and other YAP-TEAD inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental protocols for their specific research needs. The field of YAP-TEAD inhibitors is rapidly evolving, and new compounds and data are continuously emerging.
References
- 1. sartorius.com [sartorius.com]
- 2. uib.no [uib.no]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. 2.3. Luciferase assay [bio-protocol.org]
- 5. offers.the-scientist.com [offers.the-scientist.com]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 12. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
- 14. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Hippo Pathway Inhibitors: TED-347 versus Verteporfin
For researchers and drug development professionals investigating the Hippo signaling pathway, the choice of inhibitory small molecules is critical for dissecting cellular mechanisms and developing novel therapeutics. This guide provides a detailed comparison of two widely recognized inhibitors, TED-347 and Verteporfin, focusing on their mechanisms of action, reported efficacy, and the experimental protocols supporting these findings.
Mechanism of Action and Specificity
This compound is a potent, irreversible, and covalent inhibitor that specifically targets the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors.[1][2][3] Its mechanism is highly specific, involving the formation of a covalent bond with a conserved cysteine residue (Cys-367) located in the central palmitate-binding pocket of TEAD4.[1][2] This allosteric modification prevents the binding of YAP, thereby inhibiting the transcription of downstream target genes responsible for cell proliferation and survival.[1][4]
Verteporfin , a clinically approved photosensitizer, has been repurposed as a Hippo pathway inhibitor.[5][6][7] Its primary mechanism in this context is the disruption of the YAP-TEAD interaction.[6] However, its mode of action appears to be multifaceted. Some studies suggest that Verteporfin may directly bind to YAP, altering its conformation and preventing its association with TEAD.[8] Additionally, it has been reported to promote the sequestration of YAP in the cytoplasm by upregulating the 14-3-3σ chaperone protein.[8][9] It is important to note that Verteporfin's activity as a photosensitizer is a distinct function that can be utilized in photodynamic therapy (PDT) to induce localized cell death.[5][7]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and Verteporfin to facilitate a direct comparison of their reported potencies.
| Parameter | This compound | Verteporfin | Source |
| Target | YAP-TEAD Protein-Protein Interaction | YAP-TEAD Protein-Protein Interaction | [1], |
| Mechanism | Irreversible, covalent, and allosteric inhibitor of TEAD | Disrupts YAP-TEAD interaction; promotes cytoplasmic sequestration of YAP | [1][2][3],[8] |
| EC50 | 5.9 µM (for TEAD4-Yap1 interaction) | 100 nM (for enhancing trypsin cleavage of YAP) | [1][2], |
| Ki | 10.3 µM (for TEAD4) | Not Reported | [1][2] |
| Cellular Effects | Inhibition of glioblastoma cell viability (30% reduction at 10 µM) | Inhibition of bladder cancer cell growth and invasion in a dosage-dependent manner | [1],[10] |
Signaling Pathway and Inhibition Diagram
The diagram below illustrates the canonical Hippo signaling pathway and the points of intervention for both this compound and Verteporfin.
Caption: The Hippo signaling pathway with points of inhibition for this compound and Verteporfin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound and Verteporfin.
TEAD-YAP Luciferase Reporter Assay (for this compound)
This assay is designed to quantify the transcriptional activity of the TEAD-YAP complex.[3][11]
-
Cell Culture and Transfection:
-
Plate HEK-293 or GBM43 cells in 96-well plates at a density of 2.4 x 10^4 cells per well.[11]
-
After 24 hours, transfect the cells with a pGL3.1 reporter plasmid containing the CTGF promoter and a co-transfection control plasmid encoding Renilla luciferase. Co-transfect with expression vectors for YAP1 and TEAD4.[11]
-
-
Compound Treatment:
-
Allow the cells to express the transfected plasmids for 48 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10 µM) or a vehicle control (DMSO) for an additional 48 hours.[11]
-
-
Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Western Blot for YAP/p-YAP and Downstream Targets (for Verteporfin)
This protocol is used to assess the effect of Verteporfin on the expression and phosphorylation of YAP and its target genes.[9]
-
Cell Culture and Treatment:
-
Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media.
-
Treat the cells with different concentrations of Verteporfin for a specified duration (e.g., 72 hours).[9]
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against YAP, phospho-YAP (p-YAP), TEAD, and downstream targets like AXL, CYR61, and CTGF.[9] Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a Hippo pathway inhibitor using a combination of in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of the TEAD Inhibitors TED-347 and K-975
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent covalent inhibitors of the YAP/TAZ-TEAD protein-protein interaction, TED-347 and K-975. Both molecules target the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription are implicated in the development and progression of various cancers. This document summarizes the available preclinical data on the efficacy of this compound and K-975, presents detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and K-975
This compound and K-975 are potent, irreversible, and covalent allosteric inhibitors that target the central palmitate-binding pocket of TEAD proteins.[1][2] By covalently binding to a conserved cysteine residue within this pocket, both compounds disrupt the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] This disruption effectively blocks TEAD transcriptional activity and has been shown to inhibit the proliferation of cancer cells dependent on the Hippo pathway.[1][3] While both inhibitors share a similar mechanism of action, their reported potencies and experimental contexts differ.
Data Presentation
The following tables summarize the available quantitative data for this compound and K-975 from various preclinical studies.
Disclaimer: The data presented for this compound and K-975 are from separate studies conducted under different experimental conditions. Therefore, a direct comparison of the absolute values may not be appropriate. This information is intended to provide a summary of the individual efficacy of each compound as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| TEAD4-Yap1 Protein-Protein Interaction | - | EC50 | 5.9 μM | [1] |
| TEAD4 Covalent Binding | - | Ki | 10.3 μM | [1] |
| Cell Viability | GBM43 | - | Inhibition at 0.5-100 μM | [1] |
| TEAD Reporter Assay | HEK-293, GBM43 | - | Reduction in reporter activity at 0.5-100 μM | [1] |
Table 2: In Vitro Efficacy of K-975
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Proliferation (NF2-non-expressing) | Various MPM | GI50 | ~20 nM (for NCI-H226) | |
| Cell Proliferation (NF2-expressing) | Various MPM | - | Weaker inhibition than NF2-non-expressing lines | [3] |
| CTGF Reporter Assay | NCI-H661/CTGF-Luc | Max Inhibition | ~70% | [5] |
| YAP1/TAZ-TEAD PPI | NCI-H226 | - | Inhibition at 10-10000 nM | [3] |
Table 3: In Vivo Efficacy of K-975
| Animal Model | Cell Line | Dosing | Effect | Reference |
| MPM Xenograft (mouse) | NCI-H226, MSTO-211H | 10-300 mg/kg, p.o. twice daily for 14 days | Inhibition of tumor growth | [3] |
No in vivo efficacy data for this compound was found in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TEAD4-Yap1 Protein-Protein Interaction Assay (for this compound)
This assay is designed to measure the disruption of the interaction between TEAD4 and Yap1 by an inhibitor. A common method is a cell-free assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Briefly, purified, tagged TEAD4 and Yap1 proteins are incubated together in the presence of varying concentrations of the test compound (e.g., this compound). The FRET signal, which is proportional to the extent of protein-protein interaction, is measured. A decrease in the FRET signal indicates inhibition of the interaction. The EC50 value is then calculated from the dose-response curve.
Cell Viability and Proliferation Assays (for this compound and K-975)
These assays determine the effect of the inhibitors on cancer cell growth.
-
Cell Seeding: Cancer cell lines (e.g., GBM43 for this compound, various MPM cell lines for K-975) are seeded in 96-well plates at a specific density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours for this compound, 144 hours for K-975).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay. The signal is proportional to the number of viable cells.
-
Data Analysis: The results are normalized to the vehicle-treated control, and dose-response curves are generated to determine parameters like GI50 (concentration for 50% growth inhibition).
TEAD Reporter Gene Assay (for this compound and K-975)
This assay measures the ability of the inhibitors to block TEAD-mediated gene transcription.
-
Cell Transfection: Cells (e.g., HEK-293 or a cancer cell line) are co-transfected with a reporter plasmid containing a TEAD-responsive promoter (e.g., from the CTGF gene) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization.
-
Compound Treatment: The transfected cells are treated with different concentrations of the inhibitor.
-
Luciferase Assay: After a set incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reporter luciferase activity is normalized to the control, and the percentage of inhibition is calculated relative to the vehicle-treated cells.
In Vivo Tumor Xenograft Studies (for K-975)
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Human cancer cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into groups and treated with the inhibitor (e.g., K-975 administered orally) or a vehicle control on a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The efficacy of the inhibitor is determined by comparing the tumor growth in the treated groups to the control group.
Mandatory Visualization
Hippo Signaling Pathway and TEAD Inhibition
The diagram below illustrates the Hippo signaling pathway and the mechanism of action of TEAD inhibitors like this compound and K-975.
Caption: The Hippo pathway and the inhibitory action of this compound/K-975 on TEAD.
General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of TEAD inhibitors.
Caption: A generalized workflow for the preclinical assessment of TEAD inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of YAP-TEAD Inhibitors: TED-347 and IAG933
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer, leading to the activation of the transcriptional coactivators YAP and TAZ. The interaction of YAP/TAZ with the TEAD family of transcription factors is a key downstream event that drives the expression of genes involved in cell proliferation and survival. Consequently, inhibiting the YAP/TAZ-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This guide provides a detailed comparative analysis of two small molecule inhibitors targeting this interaction: TED-347 and IAG933.
At a Glance: Key Differences
| Feature | This compound | IAG933 |
| Mechanism of Action | Irreversible, covalent, and allosteric inhibitor of the YAP-TEAD PPI.[1][2][3] | Direct, selective disruptor of the YAP/TAZ-TEAD PPI.[4][5] |
| Binding Site | Covalently binds to Cys-367 in the central pocket of TEAD4.[1][3] | Binds to the Ω-loop pocket of all four TEAD paralogs.[6][7] |
| Potency (In Vitro) | EC50: 5.9 µM (TEAD4-Yap1 PPI)[1][8]Ki: 10.3 µM (TEAD4)[1][3] | IC50: 11-26 nM (TEAD target gene expression)[7][9]IC50: 9 nM (Avi-human TEAD4)[9] |
| Cellular Activity | Inhibits glioblastoma (GBM43) cell viability.[1][3] | Potent antiproliferative activity in Hippo-dependent cell lines, particularly mesothelioma (GI50: 13-91 nM).[9] |
| In Vivo Efficacy | Antitumor activity demonstrated.[1][3] | Deep tumor regression in Hippo-driven mesothelioma xenografts.[5][7] |
| Clinical Development | Preclinical | Phase I clinical trial (NCT04857372) enrollment halted due to lack of efficacy.[4][10] |
Mechanism of Action and Signaling Pathway
Both this compound and IAG933 target the interaction between YAP/TAZ and TEAD, but through distinct mechanisms. This compound acts as an irreversible, covalent inhibitor that allosterically disrupts the PPI. It achieves this by forming a covalent bond with a specific cysteine residue (Cys-367) located in the central pocket of TEAD4.[1][3] In contrast, IAG933 is a direct competitor, binding to the Ω-loop pocket on TEAD transcription factors, the very interface where YAP and TAZ normally dock.[6][7] This direct disruption prevents the formation of the oncogenic transcriptional complex.
The Hippo signaling pathway is a complex cascade that ultimately controls the localization and activity of YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to the cytoplasmic sequestration and degradation of YAP/TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD, driving cancer cell proliferation and survival. Both this compound and IAG933 intervene at this final, critical step.
Experimental Data Summary
| Parameter | This compound | IAG933 | Reference |
| TEAD-YAP PPI Inhibition (EC50/IC50) | 5.9 µM (TEAD4-Yap1) | 9 nM (Avi-human TEAD4) | [1][8][9] |
| TEAD Binding Affinity (Ki) | 10.3 µM (TEAD4) | Not Reported | [1][3] |
| TEAD Target Gene Expression Inhibition (IC50) | Not Reported | 11-26 nM | [7][9] |
| Cell Viability/Proliferation (IC50/GI50) | ~30% inhibition at 10 µM (GBM43) | 13-91 nM (Mesothelioma cell lines) | [1][9] |
| In Vivo Tumor Growth Inhibition | Demonstrated | Deep tumor regression | [1][3][5][7] |
Detailed Experimental Protocols
TEAD-YAP Protein-Protein Interaction Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is a common method to quantify the disruption of the TEAD-YAP interaction in a cell-free system.
Objective: To determine the EC50/IC50 of this compound and IAG933 for the inhibition of the TEAD-YAP PPI.
Materials:
-
Recombinant TEAD protein (e.g., TEAD4) fused to a donor fluorophore (e.g., terbium cryptate).
-
A peptide derived from the TEAD-binding domain of YAP fused to an acceptor fluorophore (e.g., d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume microplates.
-
Test compounds (this compound, IAG933) serially diluted in DMSO.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the test compounds to the assay buffer.
-
Add the recombinant TEAD-donor fusion protein to each well.
-
Incubate for a pre-determined time to allow for compound binding (especially for covalent inhibitors like this compound).
-
Add the YAP-acceptor peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours to allow the interaction to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50.
Cellular Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the effect of this compound and IAG933 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., GBM43 for this compound, MSTO-211H for IAG933).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds (this compound, IAG933) serially diluted in culture medium.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Solubilization solution (for MTT assay).
-
A microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Normalize the results to the vehicle control and plot cell viability against compound concentration to determine the IC50 or GI50.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the expression levels of TEAD target genes, such as CTGF and ANKRD1.
Objective: To assess the ability of this compound and IAG933 to inhibit TEAD-dependent transcription.
Materials:
-
Cancer cell line of interest.
-
Test compounds (this compound, IAG933).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for target genes (e.g., CTGF, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A real-time PCR instrument.
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Experimental Workflow Visualization
Conclusion
This compound and IAG933 represent two distinct approaches to targeting the oncogenic YAP/TAZ-TEAD interaction. This compound is a covalent, allosteric inhibitor with micromolar potency in vitro. In contrast, IAG933 is a direct, competitive inhibitor with nanomolar potency in both biochemical and cellular assays, and it demonstrated significant preclinical in vivo efficacy. However, the clinical development of IAG933 was halted due to a lack of efficacy in a Phase I trial. This highlights the challenges in translating potent preclinical activity into clinical benefit. Further research into the nuances of Hippo pathway biology and the development of next-generation inhibitors with improved therapeutic windows are warranted. This comparative guide provides a foundational understanding of these two molecules to inform future research and drug development efforts in this critical signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IAG933 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IAG933 - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of TEAD Inhibitors: TED-347 and IK-930
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in oncology. Its dysregulation, often leading to the activation of the transcriptional coactivators YAP and TAZ, is implicated in the development and progression of various cancers. The TEA domain (TEAD) family of transcription factors are the primary downstream effectors of YAP/TAZ. Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a promising strategy for cancer therapy. This guide provides a comparative overview of two novel TEAD inhibitors, TED-347 and IK-930, based on currently available preclinical and clinical data.
At a Glance: Key Differences
| Feature | This compound | IK-930 |
| Mechanism of Action | Irreversible, covalent, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[1][2][3] | Selective, small-molecule inhibitor of TEAD that prevents palmitate binding, disrupting TEAD-dependent transcription.[4][5] |
| Binding Site | Covalently binds to Cys-367 in the central pocket of TEAD4.[1][3] | Binds to the palmitate binding pocket of TEAD.[5][6] |
| Potency | EC50: 5.9 μM for TEAD4-Yap1 interaction[1][3][7][8]Ki: 10.3 μM for TEAD4[1][3] | EC50: <0.1 µM[9] |
| Development Stage | Preclinical[1][2][3] | Phase 1 Clinical Trial (NCT05228015)[5][10][11][12] |
| Reported Antitumor Activity | In vitro activity in glioblastoma cell lines.[1][2][7] | Antitumor activity in mouse xenograft models with Hippo pathway alterations.[4][5] Encouraging signs of clinical activity in patients with epithelioid hemangioendothelioma (EHE).[10] |
| Selectivity | Selective for TEADs; inhibits TEAD2 with similar efficacy to TEAD4.[1] | TEAD1 selective.[10] |
In-Depth Analysis
This compound: A Covalent Inhibitor of the YAP-TEAD Interaction
This compound is a potent, irreversible, and covalent allosteric inhibitor that directly targets the protein-protein interaction between YAP and TEAD.[1][2][3] By covalently binding to a conserved cysteine residue (Cys-367) within the central pocket of TEAD4, this compound effectively blocks TEAD's transcriptional activity.[1][3]
Preclinical Findings: In vitro studies have demonstrated that this compound inhibits the viability of glioblastoma (GBM) cancer cells and reduces the expression of TEAD target genes, such as CTGF.[1] It has been shown to be selective for TEADs and does not inhibit other protein-protein interactions like uPAR-uPA or Cav2.2 α-β.[1][3]
IK-930: A Selective TEAD Palmitoylation Inhibitor
IK-930 is a selective, orally available small-molecule inhibitor of TEAD that functions by preventing the binding of palmitate to the TEAD protein.[4][5] This palmitoylation is a critical post-translational modification required for TEAD stability and its interaction with YAP/TAZ. By blocking this process, IK-930 disrupts aberrant TEAD-dependent transcription.[5]
Preclinical and Clinical Findings: Preclinical models have shown that IK-930 exhibits antitumor activity in mouse xenografts with genetic alterations in the Hippo pathway.[4][5] Ikena Oncology is currently evaluating IK-930 in a Phase 1 clinical trial (NCT05228015) for patients with advanced solid tumors, including those with NF2-deficient mesothelioma and EHE.[5][11][12] Initial data from the dose-escalation portion of the trial have indicated a favorable safety profile and encouraging signs of clinical activity, particularly in patients with EHE.[10] Notably, IK-930's selectivity for TEAD1 is suggested to circumvent the renal toxicity observed with some pan-TEAD inhibitors.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating TEAD inhibitors.
Caption: Mechanism of this compound and IK-930 in the Hippo pathway.
Caption: Workflow for preclinical evaluation of TEAD inhibitors.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Plating: Cancer cells (e.g., GBM43) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with a serial dilution of the TEAD inhibitor (e.g., this compound at concentrations from 0.5 to 100 μM) or vehicle control (DMSO).[1]
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours).[1][2]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
TEAD Transcriptional Reporter Assay (General Protocol)
-
Transfection: HEK293T or other suitable cells are seeded in 96-well plates and co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., containing the CTGF promoter), a constitutively active Renilla luciferase plasmid (for normalization), and expression vectors for YAP and TEAD.[2]
-
Compound Treatment: After 24-48 hours, the transfected cells are treated with the TEAD inhibitor or vehicle control.
-
Incubation: Cells are incubated for an additional 24-48 hours.[2]
-
Luciferase Measurement: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The normalized reporter activity is then compared to the vehicle control to determine the inhibitory effect of the compound on TEAD transcriptional activity.
Conclusion
This compound and IK-930 represent two distinct and promising approaches to targeting the TEAD-YAP/TAZ axis in cancer. This compound, a covalent inhibitor of the protein-protein interaction, has demonstrated potent in vitro activity. IK-930, a selective inhibitor of TEAD palmitoylation, has shown encouraging early clinical signals with a favorable safety profile. The progression of IK-930 into clinical trials provides an initial validation of TEAD inhibition as a viable therapeutic strategy. Further preclinical and clinical investigation of both compounds will be crucial to fully elucidate their therapeutic potential and define their respective clinical applications. The absence of a direct head-to-head comparative study necessitates that the findings presented here be interpreted within the context of the separate studies from which they were derived.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | YAP | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ikena Oncology Shares Initial Positive and Differentiated [globenewswire.com]
- 11. imagenebio.com [imagenebio.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validating TED-347's Mechanism: A Mutagenesis-Based Comparison with Alternative YAP-TEAD Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TED-347, a covalent inhibitor of the YAP-TEAD protein-protein interaction, with alternative inhibitors. We delve into the validation of its mechanism through mutagenesis and present supporting experimental data for a comprehensive evaluation.
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. The interaction between the transcriptional coactivator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a key downstream event in this pathway, promoting cell proliferation and inhibiting apoptosis.[1] Disrupting this interaction has emerged as a promising therapeutic strategy. This compound is a potent, irreversible, covalent, and allosteric inhibitor of the YAP-TEAD interaction.[2][3] This guide will compare this compound with other inhibitors, focusing on the validation of their mechanisms through mutagenesis.
Mechanism of Action: Covalent Inhibition of TEAD4
This compound acts by specifically and covalently binding to Cysteine 367 (Cys367) within the central palmitate-binding pocket of TEAD4.[4][5] This covalent modification allosterically inhibits the interaction between YAP and TEAD, thereby blocking TEAD's transcriptional activity and exerting anti-tumor effects.[2] The irreversible nature of this binding offers prolonged target engagement.
To validate this mechanism, site-directed mutagenesis is a crucial experimental approach. By mutating the target residue, Cys367, to a non-reactive amino acid like Alanine (C367A), the covalent binding of this compound should be abolished, leading to a significant reduction in its inhibitory activity.
Comparative Analysis with Alternative Inhibitors
To provide a broader perspective, we compare this compound with two alternative inhibitors of the YAP-TEAD interaction: K-975, another covalent inhibitor, and Super-TDU, a peptide-based competitive inhibitor.
-
K-975: Similar to this compound, K-975 is a potent and selective TEAD inhibitor that covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[6][7][8] Its mechanism of action also involves the disruption of the YAP/TAZ-TEAD interaction.[6]
-
Super-TDU: In contrast to the small molecule covalent inhibitors, Super-TDU is a peptide designed to mimic the VGLL4 protein, a natural competitor of YAP for TEAD binding.[4][9] It acts as a specific YAP antagonist by competitively inhibiting the YAP-TEAD interaction.[9]
The following table summarizes the key characteristics and available quantitative data for these inhibitors. A crucial aspect of this comparison is the effect of the Cys367A mutation in TEAD4 on their inhibitory activity. While direct comparative studies with all three inhibitors on the C367A mutant are not available in a single report, the expected outcomes based on their mechanisms are indicated.
| Inhibitor | Type | Mechanism of Action | Target Residue | IC50 (Wild-Type TEAD4) | Expected IC50 (TEAD4 C367A Mutant) |
| This compound | Small Molecule (Covalent) | Allosteric, covalent inhibition of YAP-TEAD interaction | Cys367 | 5.9 µM (EC50 for PPI)[4] | Significantly Increased / No Inhibition |
| K-975 | Small Molecule (Covalent) | Covalent inhibition of YAP/TAZ-TEAD interaction | Conserved Cysteine | Not explicitly reported for TEAD4 | Significantly Increased / No Inhibition |
| Super-TDU | Peptide | Competitive inhibition of YAP-TEAD interaction | Binds to YAP binding groove | Not reported as IC50 | No significant change |
Experimental Protocols
To empirically validate the mechanism of this compound and compare it with alternatives, a series of key experiments are required. Below are detailed methodologies for these crucial assays.
Site-Directed Mutagenesis of TEAD4
This protocol describes the generation of the TEAD4 C367A mutant, which is essential for validating the covalent binding of this compound.
a. Primer Design:
-
Design forward and reverse primers (25-45 bases) containing the desired mutation (Cys to Ala) in the center.
-
The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
b. PCR Amplification:
-
Use a high-fidelity DNA polymerase for the PCR reaction with a plasmid containing the wild-type TEAD4 sequence as a template.
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
c. Digestion of Parental DNA:
-
Add DpnI restriction enzyme to the PCR product to digest the methylated, non-mutated parental plasmid DNA.
-
Incubate at 37°C for 1-2 hours.
d. Transformation and Selection:
-
Transform competent E. coli cells with the DpnI-treated plasmid.
-
Plate the transformed cells on selective agar plates and incubate overnight.
-
Isolate plasmid DNA from the resulting colonies and confirm the mutation by DNA sequencing.
YAP-TEAD Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the YAP-TEAD complex and to assess the inhibitory effect of the compounds.
a. Cell Culture and Transfection:
-
Plate HEK293T or other suitable cells in 96-well plates.
-
Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., containing the CTGF promoter), a Renilla luciferase plasmid (for normalization), and expression plasmids for YAP and either wild-type TEAD4 or the C367A mutant.
b. Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound, K-975, or Super-TDU. Include a DMSO control.
-
Incubate for an additional 24-48 hours.
c. Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 values for each inhibitor on both wild-type and mutant TEAD4.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to qualitatively assess the disruption of the YAP-TEAD protein-protein interaction by the inhibitors.
a. Cell Lysis and Protein Quantification:
-
Transfect cells with FLAG-tagged YAP and Myc-tagged TEAD4 (wild-type or C367A).
-
Treat the cells with the inhibitors as described above.
-
Lyse the cells in a suitable Co-IP lysis buffer and determine the protein concentration.
b. Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody to immunoprecipitate YAP and its interacting proteins.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
c. Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with anti-FLAG and anti-Myc antibodies to detect YAP and co-immunoprecipitated TEAD4, respectively.
-
A decrease in the amount of co-immunoprecipitated TEAD4 in the presence of the inhibitor indicates disruption of the interaction.
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the Hippo signaling pathway and the experimental workflow for validating this compound's mechanism.
Caption: The Hippo Signaling Pathway and the point of intervention for this compound.
Caption: Experimental workflow for validating this compound's mechanism via mutagenesis.
Conclusion
The validation of this compound's mechanism through site-directed mutagenesis provides strong evidence for its specific, covalent targeting of Cys367 in TEAD4. This targeted approach distinguishes it from peptide-based competitive inhibitors like Super-TDU. While K-975 shares a similar covalent mechanism, a head-to-head comparison of their potency and selectivity on both wild-type and mutant TEAD proteins is essential for a complete understanding of their relative advantages. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies, ultimately aiding in the development of more effective and specific inhibitors of the YAP-TEAD interaction for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of TED-347 and Novel YAP-TEAD Inhibitors for Cancer Therapy
For Immediate Release
This guide provides a comprehensive benchmark of TED-347 against a panel of novel YAP-TEAD inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison of their performance based on available preclinical and clinical data. The information is presented to facilitate an objective evaluation of these compounds for further investigation and development in the context of oncology.
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. Its downstream effectors, YAP and TAZ, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and metastasis. The disruption of the YAP/TAZ-TEAD interaction has therefore emerged as a promising therapeutic strategy. This guide focuses on this compound, a potent and irreversible covalent inhibitor of the YAP-TEAD interaction, and compares its key characteristics with other recently developed inhibitors targeting this axis.
Performance Benchmark of YAP-TEAD Inhibitors
The following tables summarize the available quantitative data for this compound and other novel YAP-TEAD inhibitors. It is important to note that direct comparison of potency values (e.g., IC50, EC50) should be approached with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency of YAP-TEAD Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | EC50/IC50 | Ki | Cell-Based Assay | Reference |
| This compound | TEAD4-YAP1 | Irreversible, covalent, allosteric | 5.9 µM (EC50) | 10.3 µM | TEAD4-Yap1 protein-protein interaction | [1][2] |
| JM7 | TEAD Palmitoylation | Inhibits TEAD palmitoylation | 972 nM (IC50) | - | YAP transcriptional reporter activity | [3][4] |
| SWTX-143 | Pan-TEAD | Covalent, irreversible | 5-207 nM (IC50) | - | Proliferation of Hippo-mutant cancer cell lines | [5][6] |
| K-975 | Pan-TEAD | Covalent | ~20 nM (GI50) | - | Proliferation of NCI-H226 cells | [7][8] |
| MYF-03-69 | Pan-TEAD | Covalent, irreversible | 56 nM (IC50) | - | TEAD transcriptional activity | [9][10] |
| VT3989 | TEAD Palmitoylation | Inhibits TEAD autopalmitoylation | - | - | Selectively inhibits proliferation of NF2-deficient mesothelioma cells | [11][12] |
| IAG933 | Pan-TEAD | Direct YAP/TAZ-TEAD PPI inhibitor | - | - | Potently disrupts YAP/TAZ-TEADs PPI | [13] |
Table 2: Preclinical and Clinical Development Status
| Inhibitor | Preclinical Efficacy | Clinical Trial Status | Key Findings | Reference |
| This compound | Inhibits glioblastoma cell viability and reduces CTGF transcript levels. | Preclinical | Potent in vitro activity demonstrated. | [1] |
| JM7 | Impairs proliferation, colony-formation, and migration of mesothelioma, breast, and ovarian cancer cells. | Preclinical | Lead compound for further development. | [3][4] |
| SWTX-143 | Causes strong tumor regression in preclinical mesothelioma models. | Preclinical | Potent in vivo efficacy in Hippo-mutant tumors. | [5][14] |
| K-975 | Suppressed tumor growth and provided survival benefit in MPM xenograft models. | Preclinical | Strong and selective TEAD inhibitor with potential renal toxicity. | [15][16] |
| MYF-03-69 | Strong antitumor efficacy in a mesothelioma mouse xenograft model via oral administration. | Preclinical | Orally bioavailable with a favorable safety profile. | [10][17] |
| VT3989 | Showcased durable antitumor activity in patients with malignant mesothelioma and other solid tumors with NF2 mutations. | Phase 1 (NCT04665206) | First-in-class YAP/TEAD inhibitor with clinical proof-of-concept. | [11] |
| IAG933 | Elicited complete tumor regression in a xenograft model at well-tolerated doses. | Phase 1 (NCT04857372) - Halted | Enrollment halted due to lack of efficacy. | [18][19][20] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
TEAD Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of TEADs in response to inhibitor treatment.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
A reporter plasmid containing a firefly luciferase gene driven by a promoter with multiple TEAD binding sites (e.g., 8xGTIIC-luciferase).
-
A plasmid expressing a constitutively active form of YAP (e.g., YAP5SA) to drive TEAD-dependent transcription.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are co-transfected with the reporter, YAP, and Renilla plasmids.
-
After 24-48 hours, cells are treated with varying concentrations of the test inhibitor or vehicle control (DMSO).
-
Following a 24-hour incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.
-
IC50 values are calculated by plotting the normalized luciferase activity against the inhibitor concentration.
-
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This technique is used to assess the ability of an inhibitor to disrupt the protein-protein interaction between YAP and TEAD.
-
Cell Line: A relevant cancer cell line with endogenous or overexpressed tagged YAP and TEAD proteins (e.g., HEK293T cells transfected with FLAG-YAP and Myc-TEAD).
-
Procedure:
-
Cells are treated with the inhibitor or vehicle control for a specified time.
-
Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
The cell lysate is incubated with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody) to pull down the protein of interest and its binding partners.
-
The antibody-protein complexes are captured using protein A/G beads.
-
After washing to remove non-specific binding, the immunoprecipitated proteins are eluted and separated by SDS-PAGE.
-
Western blotting is performed using an antibody against the other tagged protein (e.g., anti-Myc antibody) to detect the co-immunoprecipitated protein. A reduction in the co-immunoprecipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
-
TEAD Palmitoylation Assay
This assay determines if an inhibitor affects the autopalmitoylation of TEAD, a post-translational modification essential for its interaction with YAP.
-
Cell Line: Cells expressing epitope-tagged TEAD (e.g., HEK293 cells transfected with Myc-TEAD).
-
Reagents: Alkyne-palmitate metabolic label, click chemistry reagents (biotin-azide, copper sulfate, etc.).
-
Procedure:
-
Cells are treated with the inhibitor or vehicle control and incubated with alkyne-palmitate for metabolic labeling of newly synthesized palmitoylated proteins.
-
TEAD protein is immunoprecipitated using an antibody against the epitope tag.
-
The alkyne-labeled palmitate on TEAD is conjugated to biotin-azide via a click chemistry reaction.
-
The biotinylated TEAD is then detected by western blotting using streptavidin-HRP, which binds to biotin.
-
The total amount of immunoprecipitated TEAD is also measured by western blotting with an anti-tag antibody to normalize for loading. A decrease in the biotin signal in the inhibitor-treated sample indicates inhibition of TEAD palmitoylation.[21]
-
Visualizing the Landscape of YAP-TEAD Inhibition
The following diagrams illustrate the Hippo signaling pathway, the mechanism of action of different inhibitor classes, and a typical experimental workflow.
Caption: The Hippo Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. vivacetherapeutics.com [vivacetherapeutics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 17. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 18. IAG933 - Wikipedia [en.wikipedia.org]
- 19. Novartis trips over the Hippo | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 20. hra.nhs.uk [hra.nhs.uk]
- 21. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
